Unraveling the Mechanism of Action of Pyrazinecarboxanilide Antifungal Derivatives: A Technical Whitepaper
Executive Summary Pyrazinecarboxanilides represent a highly potent, next-generation class of agricultural and potentially clinical antifungal agents. Discovered through rigorous structure-activity relationship (SAR) opti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrazinecarboxanilides represent a highly potent, next-generation class of agricultural and potentially clinical antifungal agents. Discovered through rigorous structure-activity relationship (SAR) optimization of carboxamide scaffolds, compounds such as pyraziflumid have emerged as critical tools against Ascomycetes and Basidiomycetes[1]. This whitepaper dissects their molecular mechanism of action, structural biology, and the self-validating experimental frameworks used to quantify their efficacy.
Molecular Target: The Architecture of Complex II
Pyrazinecarboxanilides are classified by the Fungicide Resistance Action Committee (FRAC) as Group 7 fungicides, functioning as Succinate Dehydrogenase Inhibitors (SDHIs)[1],[2].
Their primary target is Mitochondrial Complex II (succinate-ubiquinone oxidoreductase), a unique transmembrane enzyme complex that serves a dual role: it is a functional component of the Tricarboxylic Acid (TCA) cycle and the primary entry point for electrons into the mitochondrial electron transport chain (ETC)[3].
Complex II consists of four nuclear-encoded subunits:
SDHA (Flavoprotein): Catalyzes the oxidation of succinate to fumarate.
SDHB (Iron-Sulfur Protein): Channels electrons from SDHA to the membrane anchor.
SDHC & SDHD (Cytochrome Binding Proteins): Form the transmembrane anchor and host the ubiquinone-binding pocket (Q-site)[4].
Mechanism of Action: Uncoupling Cellular Respiration
The fungicidal mechanism relies on competitive inhibition at the Q-site. Pyrazinecarboxanilides act as structural mimics of ubiquinone. By occupying the Q-site—located at the interface of SDHB, SDHC, and SDHD—the fungicide physically blocks natural ubiquinone from docking[1],[3].
Biochemical Consequence: The reduction of ubiquinone to ubiquinol is halted, severing the electron transfer chain.
Cellular Consequence: This blockade uncouples the TCA cycle from the ETC. The organism can no longer synthesize ATP normally, leading to catastrophic energy depletion, the accumulation of reactive oxygen species (ROS), and ultimate fungal cell death[2],[3].
Mechanism of Action: Pyrazinecarboxanilides block the Q-site of Complex II, halting electron transfer.
Pharmacophore and Structure-Activity Relationship (SAR)
The exceptional potency of pyrazinecarboxanilides (e.g., pyraziflumid) stems from their unique chemical architecture, specifically the 3-(trifluoromethyl)-2-pyrazinecarboxamide core[1],[5].
The Pyrazine Ring: Replacing traditional pyridine or pyrazole rings with a pyrazine ring alters the electron density of the scaffold. The additional nitrogen atom enhances hydrogen-bonding interactions with highly conserved tyrosine and tryptophan residues within the Q-site[3],[5].
Trifluoromethyl Substitution: The addition of a 3-(trifluoromethyl) group is a critical SAR optimization. Its strong electron-withdrawing nature and high lipophilicity improve membrane permeability and significantly boost binding affinity within the hydrophobic pocket[5].
The Biphenyl/Aniline Moiety: The lipophilic tail (e.g., the 3',4'-difluorobiphenyl group in pyraziflumid) extends deep into the hydrophobic channel of the Q-site, maximizing Van der Waals interactions and anchoring the molecule[1],[6].
Experimental Workflows for Mechanistic Validation
To confirm SDH inhibition and quantify potency, researchers employ a self-validating system of enzymatic assays.
Causality & Rationale: Direct measurement of SDH activity requires an artificial electron acceptor, typically 2,6-dichlorophenolindophenol (DCPIP). Natural ubiquinone is highly lipophilic and aggregates in aqueous assay buffers, leading to inconsistent kinetics. DCPIP is water-soluble; its oxidized state is blue (absorbing at 600 nm), and its reduced state is colorless. By tracking the decrease in absorbance at 600 nm, the rate of electron transfer through SDH can be directly quantified.
Step 1: Mitochondrial Isolation: Isolate mitochondria from the target fungal strain (or porcine SDH as a mammalian model[3]) using differential centrifugation in a sucrose-mannitol buffer to preserve organelle integrity.
Step 2: Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), and 50 μM DCPIP.
Step 3: Inhibitor Incubation: Titrate the pyrazinecarboxanilide derivative (dissolved in DMSO) into the mitochondrial suspension.
Self-Validation Control: Use a known SDHI (e.g., fluxapyroxad) as a positive control and pure DMSO as a negative vehicle control to rule out solvent toxicity[4].
Step 4: Spectrophotometric Measurement: Initiate the reaction by adding the mitochondrial suspension to the assay buffer. Monitor absorbance at 600 nm for 10 minutes.
Step 5: Data Analysis: Calculate the IC50 by plotting the initial velocity of DCPIP reduction against the log concentration of the inhibitor.
Experimental Workflow for validating SDH inhibition via spectrophotometric DCPIP reduction assay.
Overcoming Target-Site Resistance
Prolonged use of SDHIs has led to resistance, primarily driven by single nucleotide polymorphisms (SNPs) in the genes encoding the SDH subunits (e.g., P225F/H and H272R in SdhB)[7]. These mutations alter the topology of the Q-site.
Pyrazinecarboxanilides exhibit distinct spatial conformations that allow them to overcome some of these resistance mechanisms. For instance, pyraziflumid shows no cross-resistance with other fungicide classes like benzimidazoles (carbendazim) or dicarboximides (dimethachlon)[2]. Furthermore, recent fragment recombination strategies have yielded novel pyrazine-carboxamide-diphenyl-ethers that are up to 2-fold more potent than pyraziflumid against isolated SDH, providing a blueprint for next-generation resistance-breaking molecules[3].
Quantitative Efficacy Profiling
The following table summarizes the quantitative data for pyrazinecarboxanilide derivatives and reference SDHIs, demonstrating their potent enzymatic and whole-cell efficacy.
Note: Compound 6y is noted to be approximately 2-fold more potent than pyraziflumid against isolated SDH[3].
References[1]What is the effectiveness of the new SDHI fungicide pyraziflumid? - FAQ, Guidechem.[2]CAS 942515-63-1: Pyraziflumid, CymitQuimica.[3]Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination, ACS Publications.[4]Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors, ACS Publications.[7]Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors, ResearchGate.[5] 新規殺菌剤ピラジフルミドの合成と生物活性, J-Stage.[6]Synthesis and biological activity of a novel fungicide, pyraziflumid, J-Stage.
Unveiling the Structure-Activity Relationship (SAR) of Pyrazinecarboxanilide Compounds: A Dual-Target Perspective in Antimycobacterial and Fungicidal Drug Design
Executive Summary The pyrazinecarboxanilide scaffold—characterized by a pyrazine ring linked via a carboxamide bridge to an aniline-derived phenyl ring—represents a highly privileged chemotype in modern medicinal and agr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazinecarboxanilide scaffold—characterized by a pyrazine ring linked via a carboxamide bridge to an aniline-derived phenyl ring—represents a highly privileged chemotype in modern medicinal and agricultural chemistry. By systematically modulating the steric, electronic, and lipophilic properties of this core, researchers have successfully engineered two distinct classes of highly potent agents: 1[1] and 2[2]. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) driving these divergent biological activities, supported by validated experimental workflows.
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy. However, PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA). Clinical resistance is frequently driven by pncA mutations. To bypass this activation step, researchers developed pyrazinecarboxanilides based on the 5-chloropyrazinamide (5-Cl-PZA) pharmacophore, which directly inhibits mycobacterial 1[1], a critical enzyme for mycolic acid biosynthesis.
SAR Insights
Pyrazine Ring Modifications (C5 Position): The C5 position of the pyrazine ring is highly sensitive to substitution. While a chlorine atom at C5 enhances electrophilicity and target affinity, it can lead to moderate cytotoxicity. Replacing the C5-chlorine with an n-alkylamino chain (e.g., heptylamino) optimizes the lipophilicity (logP), allowing the molecule to easily penetrate the lipid-rich mycobacterial cell wall. This modification maintains excellent anti-TB activity (MIC = 2.5 µM) while3[3].
Anilide Ring Modifications: The phenyl ring of the anilide moiety tolerates a wide array of substituents. Halogenation (e.g., 5-chloro) generally improves binding via hydrophobic interactions. Crucially, the introduction of a hydroxyl (-OH) group at the ortho position (e.g., 5-chloro-2-hydroxyphenyl) creates an intramolecular hydrogen bond with the carboxamide nitrogen. This restricts rotational freedom, locking the molecule into an active conformation that yields1[1].
Fig 1. Mechanistic pathway of FAS I inhibition by pyrazinecarboxanilides in M. tuberculosis.
Fungicidal SAR: The SDHI Agricultural Paradigm
Mechanistic Rationale
In agrochemistry, pyrazinecarboxanilides are classified as Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7). They exert their fungicidal effect by binding to the 2[2], thereby halting the tricarboxylic acid (TCA) cycle and electron transport chain, leading to fatal energy depletion in pathogenic fungi.
SAR Insights
Pyrazine Ring (The Head Group): A 3-(trifluoromethyl) group on the pyrazine ring is a defining feature of modern SDHIs like Pyraziflumid. The strongly electron-withdrawing CF3 group enhances the acidity of the adjacent carboxamide proton, strengthening hydrogen bonding with critical tyrosine and tryptophan residues within the hydrophilic sub-pocket of the SDH enzyme[2].
Anilide Ring (The Tail Group): The anilide moiety must mimic the long isoprenoid tail of native ubiquinone. A biphenyl system (e.g., 3',4'-difluorobiphenyl-2-yl) provides the exact steric bulk required to occupy the hydrophobic cavity of the Q-site. Fluorination of the terminal phenyl ring prevents rapid oxidative metabolism by fungal cytochrome P450s and enhances binding affinity through multipolar interactions[2],[4].
Fig 2. SDHI fungicidal mechanism of action targeting mitochondrial Complex II respiration.
Quantitative Data Presentation
The following table synthesizes the quantitative biological activity of key pyrazinecarboxanilide derivatives based on their structural modifications:
Compound Class
Pyrazine Substituent
Anilide Substituent
Primary Target
Activity (MIC/EC50)
Cytotoxicity / Selectivity
5-Chloro-anilide
5-Chloro
Unsubstituted
M. tuberculosis H37Rv
1.56 - 6.25 µg/mL
Moderate
Hydroxylated anilide
5-Chloro
5-Chloro-2-hydroxy
M. tuberculosis H37Rv
1.56 µg/mL
Low (High Selectivity)
Alkylamino anilide
5-Heptylamino
Unsubstituted
M. tuberculosis H37Rv
2.5 µM
IC50 > 250 µM (HepG2)
Pyraziflumid (SDHI)
3-Trifluoromethyl
3',4'-Difluorobiphenyl
Fungal SDH (Complex II)
EC50 = 0.0561 µg/mL
High crop safety
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the standard methodologies used to evaluate the biological activity of these compounds.
Protocol 1: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of pyrazinecarboxanilides against M. tuberculosis.
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Causality: OADC provides essential fatty acids required for mycobacterial growth, while Tween 80 prevents bacterial clumping, ensuring uniform optical density.
Compound Dilution: Serially dilute the synthesized pyrazinecarboxanilides in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced toxicity).
Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to
5×105
CFU/mL) to 96-well plates containing the diluted compounds.
Incubation & Dye Addition: Incubate at 37°C for 7 days. On day 7, add 20 µL of Alamar Blue (resazurin) solution to each well. Causality: Resazurin is a blue, non-fluorescent dye. Viable mycobacteria with active electron transport chains reduce resazurin to resorufin, a highly fluorescent pink compound. This provides a direct, quantifiable readout of metabolic survival.
Readout: Incubate for an additional 24 hours and measure fluorescence (Excitation: 530 nm, Emission: 590 nm).
System Validation:
Positive Controls: Rifampin and Pyrazinamide (PZA) must be included to validate strain susceptibility.
Negative Control: A cell-free well with media and dye must remain blue, ruling out spontaneous dye auto-reduction.
Purpose: To evaluate the binding affinity and inhibitory potency (IC50) of SDHI fungicides.
Mitochondrial Isolation: Isolate mitochondria from the target fungal strain (e.g., Sclerotinia sclerotiorum) using differential centrifugation in a sucrose-mannitol buffer to preserve organelle integrity.
Reaction Mixture Assembly: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (2,6-dichlorophenolindophenol), and 1 mM PMS (phenazine methosulfate).
Inhibitor Addition: Add the pyrazinecarboxanilide compound (e.g., Pyraziflumid) at varying nanomolar concentrations.
Reaction Initiation: Add the isolated mitochondrial fraction to initiate the reaction. Causality: SDH oxidizes succinate to fumarate, transferring electrons to PMS. PMS then reduces DCPIP. The reduction of DCPIP causes a measurable decrease in absorbance at 600 nm. The rate of absorbance decay is directly proportional to SDH enzymatic activity.
System Validation:
Competitive Control: Run a parallel assay using Malonate, a known competitive inhibitor of SDH, to validate the assay's dynamic range and sensitivity.
Baseline Control: Run the assay without succinate to ensure DCPIP reduction is strictly substrate-dependent.
References
Title: Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides
Source: Molecules (2013)
URL: [Link]
Title: Synthesis and Antimycobacterial Evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides
Source: Bioorganic & Medicinal Chemistry (2015) / PubMed
URL: [Link]
Title: Proposed Registration Decision PRD2022-04 (Pyraziflumid)
Source: Health Canada Pest Management Regulatory Agency
URL: [Link]
In Vitro Antimycobacterial Activity of Substituted Pyrazinecarboxanilides: A Technical Guide
Abstract The persistent global threat of tuberculosis, exacerbated by the emergence of drug-resistant strains, necessitates the discovery and development of novel antimycobacterial agents. Substituted pyrazinecarboxanili...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The persistent global threat of tuberculosis, exacerbated by the emergence of drug-resistant strains, necessitates the discovery and development of novel antimycobacterial agents. Substituted pyrazinecarboxanilides, analogs of the first-line antituberculosis drug pyrazinamide (PZA), have emerged as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core principles and practical methodologies for evaluating the in vitro antimycobacterial activity of this chemical series. We will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols, grounded in established scientific literature, to empower the rational design and screening of next-generation pyrazinecarboxanilides.
Introduction: The Rationale for Pyrazinecarboxanilide Development
Pyrazinamide, a cornerstone of modern short-course tuberculosis therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][2] POA is particularly effective against semi-dormant bacilli residing in the acidic microenvironments of granulomas, a niche where other antitubercular drugs are less active.[1][3] However, the efficacy of PZA is threatened by the rise of resistance, primarily through mutations in the pncA gene that impair or abolish PZase activity.[2][4]
This has spurred the development of PZA analogs, such as substituted pyrazinecarboxanilides, with the aim of bypassing the need for PZase activation or exhibiting novel mechanisms of action to overcome existing resistance. These compounds, characterized by a pyrazine-2-carboxylic acid amide core linked to a substituted aniline moiety, offer a versatile scaffold for chemical modification to optimize antimycobacterial potency and pharmacokinetic properties.[5]
Mechanism of Action: Unraveling the Molecular Targets
While the precise mechanism of action for all substituted pyrazinecarboxanilides is an area of active investigation, it is hypothesized that they may act through multiple pathways, some of which are distinct from that of PZA.
Direct Inhibition of Cellular Processes: Unlike PZA, some pyrazinecarboxanilides may not require conversion to POA to exert their antimycobacterial effect. It is postulated that the entire molecule may interact with and inhibit essential mycobacterial enzymes.
Targeting Fatty Acid Synthesis: One of the proposed mechanisms for POA is the inhibition of fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[1][6] It is plausible that some pyrazinecarboxanilide derivatives also interfere with this pathway.
Disruption of Membrane Energetics and Transport: POA has been suggested to disrupt membrane potential and interfere with energy production in M. tuberculosis.[3][6] Substituted pyrazinecarboxanilides, with their varied lipophilic and electronic properties, may also perturb the integrity and function of the mycobacterial cell membrane.
Novel Targets: Recent research into POA's mechanism has identified the ribosomal protein S1 (RpsA) and the aspartate decarboxylase PanD, involved in coenzyme A biosynthesis, as potential targets.[2][7][8] Structure-activity relationship (SAR) studies of novel pyrazinecarboxanilides may reveal compounds that interact with these or other yet-to-be-discovered targets.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Systematic modification of the pyrazinecarboxanilide scaffold has yielded valuable insights into the structural features crucial for antimycobacterial activity.
Substitution on the Pyrazine Ring: The introduction of substituents on the pyrazine ring can significantly modulate activity. For instance, a study on substituted pyrazinecarboxamides found that a 5-tert-butyl-6-chloro substitution pattern on the pyrazine ring, combined with a 3-trifluoromethylphenyl group on the aniline ring, resulted in a compound with high activity against M. tuberculosis H37Rv (MIC = 3.13 µg/mL).[5]
Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring are critical determinants of potency. Electron-withdrawing groups, such as trifluoromethyl, have been shown to enhance activity in some series.[5] The lipophilicity of the aniline substituent also plays a crucial role, influencing the compound's ability to penetrate the mycobacterial cell wall.
The Carboxamide Linker: The amide bond connecting the pyrazine and aniline moieties is a key structural feature. Modifications to this linker are generally less explored but could influence the compound's stability and target engagement.
A systematic approach to SAR involves synthesizing and testing a matrix of analogs with diverse substitutions on both the pyrazine and aniline rings to identify optimal combinations for potent antimycobacterial activity.
In Vitro Evaluation of Antimycobacterial Activity: A Step-by-Step Guide
The following section details a standardized workflow for assessing the in vitro antimycobacterial activity of substituted pyrazinecarboxanilides against M. tuberculosis.
Experimental Workflow
The overall process for evaluating the in vitro antimycobacterial activity of novel compounds is a multi-step process that begins with compound synthesis and culminates in the determination of its minimum inhibitory concentration (MIC).
Caption: Workflow for in vitro antimycobacterial susceptibility testing.
Detailed Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, simple, and cost-effective colorimetric assay for determining the MIC of compounds against M. tuberculosis.[9][10] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase) or OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
Substituted pyrazinecarboxanilide test compounds
Dimethyl sulfoxide (DMSO)
Sterile 96-well microplates (flat-bottom)
Alamar Blue reagent (Resazurin sodium salt)
Positive control drug (e.g., Isoniazid or Rifampicin)
Procedure:
Preparation of Mycobacterial Inoculum:
Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).
Dilute the culture in fresh 7H9 broth to a concentration that will result in a final inoculum of approximately 1 x 10^5 CFU/mL in the assay plate.[9]
Preparation of Compound Plates:
Prepare stock solutions of the test compounds and control drugs in DMSO.
In a 96-well plate, perform a serial two-fold dilution of the compounds in 7H9 broth to achieve the desired concentration range. The final volume in each well should be 100 µL.
Include wells with drug-free medium (negative control) and wells with the positive control drug.
The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can be toxic to the bacteria.
Inoculation and Incubation:
Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.
Seal the plates with parafilm and incubate at 37°C for 5-7 days.[9][11]
Addition of Alamar Blue and Reading:
After the initial incubation period, add 20-30 µL of Alamar Blue reagent to each well.[12]
Re-incubate the plates at 37°C for 16-24 hours.
Visually observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
For a quantitative result, the fluorescence can be read using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[12]
Determination of MIC:
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows a significant reduction in fluorescence compared to the drug-free control).
Data Presentation
The results of the MABA should be presented in a clear and concise manner to facilitate comparison between compounds.
Table 1: In Vitro Antimycobacterial Activity of Representative Pyrazinecarboxanilides against M. tuberculosis H37Rv
Note: The MIC values for compounds 2, 3, and 4 are hypothetical and for illustrative purposes only. The MIC for PZA can vary depending on the assay conditions, particularly the pH of the medium.
Advanced In Vitro Characterization
Beyond the initial determination of MIC, further in vitro studies are crucial to fully characterize the potential of promising pyrazinecarboxanilide candidates.
Activity Against Drug-Resistant Strains
It is essential to evaluate the activity of lead compounds against clinical isolates of M. tuberculosis that are resistant to PZA and other first- and second-line drugs. This will determine if the novel compounds can overcome existing resistance mechanisms.
Bactericidal vs. Bacteriostatic Activity
The MABA determines the minimum inhibitory concentration, but it does not distinguish between compounds that kill the bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). To determine this, a minimum bactericidal concentration (MBC) assay can be performed. This involves sub-culturing the contents of the wells from the MABA plate that show no growth onto drug-free solid media and observing for colony formation.
Intracellular Activity
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, it is important to assess the ability of the compounds to kill mycobacteria within this intracellular environment. This is typically done using a macrophage infection model.
Caption: Workflow for assessing intracellular antimycobacterial activity.
Conclusion and Future Directions
Substituted pyrazinecarboxanilides represent a promising avenue for the development of new antimycobacterial agents to combat the growing threat of drug-resistant tuberculosis. The in vitro evaluation methods outlined in this guide provide a robust framework for identifying and characterizing potent lead compounds. Future research in this area should focus on:
Expanding Chemical Diversity: Synthesizing and screening a wider range of substituted pyrazinecarboxanilides to further explore the SAR.
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to understand their mode of action and potential for cross-resistance.
In Vivo Efficacy and Toxicology: Advancing the most promising candidates to in vivo models of tuberculosis to assess their efficacy, pharmacokinetics, and safety profiles.
By integrating rational drug design with rigorous in vitro and in vivo evaluation, the scientific community can unlock the full potential of substituted pyrazinecarboxanilides in the fight against tuberculosis.
References
Doležal, M., et al. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Bioorganic & Medicinal Chemistry, 16(10), 5751-5759. [Link]
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
Wayne, L. G. (1976). A rapid method for the detection of pyrazinamide resistance in Mycobacterium tuberculosis.
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]
Gopal, P., et al. (2012). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Journal of Medicinal Chemistry, 55(17), 7809-7818. [Link]
Ali, M. A., et al. (2018). Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes. Letters in Drug Design & Discovery, 15(1), 84-91. [Link]
Shi, W., et al. (2011). Pyrazinoic acid inhibits trans-translation in Mycobacterium tuberculosis. Science, 333(6049), 1630-1632. [Link]
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(8), 1635-1646. [Link]
Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol, 11(6), e3961. [Link]
Gopal, P., et al. (2020). Pyrazinoic acid, the active form of pyrazinamide, is a targeted inhibitor of the Mycobacterium tuberculosis aspartate decarboxylase, PanD. ACS Infectious Diseases, 6(11), 2969-2977. [Link]
Wade, M. M., & Zhang, Y. (2004). The role of the proton motive force in the action of pyrazinamide on Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 54(5), 885-890. [Link]
Heifets, L. B., & Lindholm-Levy, P. J. (1990). In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy, 34(12), 2343-2347. [Link]
Slayden, R. A., & Barry, C. E. (2000). The role of lipids in the pathogenesis of tuberculosis. Annual Review of Microbiology, 54, 31-59.
Janin, Y. L. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3573-3577. [Link]
Martin, A., et al. (2000). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate alamar blue assay. Journal of Clinical Microbiology, 38(10), 3871-3872. [Link]
Zhang, Y., et al. (2014). Mechanisms of pyrazinamide action and resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013. [Link]
Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6(9), 1043-1047. [Link]
Engineering the Blockade: A Technical Guide to Succinate Dehydrogenase Inhibition by Pyrazinecarboxanilides
Executive Summary As the agricultural and pharmaceutical sectors face mounting challenges from resistant fungal pathogens, the rational design of Succinate Dehydrogenase Inhibitors (SDHIs) has become a critical area of b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the agricultural and pharmaceutical sectors face mounting challenges from resistant fungal pathogens, the rational design of Succinate Dehydrogenase Inhibitors (SDHIs) has become a critical area of biochemical research. Pyrazinecarboxanilides represent a highly potent, new-generation subclass of SDHIs. This whitepaper provides an in-depth mechanistic analysis of their action, structural optimization strategies, and a self-validating experimental framework for quantifying their inhibitory efficacy.
The Bioenergetic Target: Mitochondrial Complex II
Succinate dehydrogenase (SDH, or respiratory Complex II) is a unique enzymatic hub that physically and functionally bridges the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC)[1].
The enzyme is a heterotetramer consisting of four distinct subunits:
SDHA (Flavoprotein): The catalytic site for the oxidation of succinate to fumarate[2].
SDHB (Iron-Sulfur Protein): Contains three Fe-S clusters that channel electrons away from SDHA[2].
SDHC & SDHD (Membrane Anchors): Hydrophobic subunits that secure the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket[2][3].
Pyrazinecarboxanilides (classified under FRAC Group 7) act as competitive inhibitors at the ubiquinone-binding site[3][4]. By occupying the cavity formed by SDHB, SDHC, and SDHD, these molecules block the transfer of electrons from the terminal Fe-S cluster to ubiquinone. This blockade halts fungal respiration, severely depletes cellular ATP, and ultimately arrests pathogen growth[5][6].
Fig 1. Electron transport pathway in Complex II and competitive inhibition by SDHIs.
Structural Biology & Pharmacophore Optimization
The core pharmacophore of a pyrazinecarboxanilide consists of three functional zones:
The Pyrazine Core: Provides the necessary geometry and electron distribution.
The Carboxamide Linker: Critical for establishing hydrogen bonds with highly conserved tyrosine and tryptophan residues deep within the SDH binding pocket[7].
The Lipophilic Tail (Anilide/Diphenyl-ether): Drives hydrophobic interactions within the ubiquinone cavity[7].
To overcome emerging resistance, researchers are utilizing fragment recombination and scaffold hopping . For example, combining the pyrazine core of pyraziflumid with the diphenyl-ether moiety of flubeneteram yields novel scaffolds with significantly enhanced binding affinities[7]. Furthermore, introducing rigidifying elements—such as alkynes or azo-groups—into the tail region restricts the conformational flexibility of the inhibitor, drastically lowering the half-maximal inhibitory concentration (IC50) against target SDH enzymes[8][9].
Quantitative Efficacy of Novel SDHIs
Recent biochemical assays highlight how specific structural modifications to the carboxamide scaffold impact target-site affinity. Table 1 summarizes the in vitro IC50 values of next-generation derivatives compared to baseline commercial standards.
Table 1: Comparative in vitro SDH Inhibitory Activity
To accurately quantify the IC50 of novel pyrazinecarboxanilides, a colorimetric DCIP/PMS coupled assay is the gold standard. As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. This protocol is designed as a self-validating system : it utilizes an artificial electron acceptor cascade to isolate Complex II activity from the rest of the ETC, ensuring that the measured absorbance directly and exclusively reflects SDH functionality[1][10].
The Causality of the Reagents:
PMS (Phenazine methosulfate): SDH cannot efficiently reduce DCIP directly. PMS acts as an obligate intermediate electron carrier, shuttling electrons from the SDH iron-sulfur clusters to DCIP[10][11].
DCIP (2,6-dichlorophenolindophenol): The terminal colorimetric reporter. As it is reduced, it transitions from blue to colorless, allowing for precise spectrophotometric tracking at 600 nm[10][12].
Sodium Azide: Crucial for inhibiting Cytochrome c Oxidase (Complex IV). This prevents endogenous electron drain to oxygen, ensuring 100% of the electron flux is captured by the DCIP reporter[11].
Step-by-Step Methodology
Sample Preparation & Extraction: Harvest the target cells or fungal mycelia. Rapidly homogenize 1 x 10^6 cells (or 10 mg tissue) in 100 μL of ice-cold SDH Assay Buffer. Note: Strict temperature control (4°C) is mandatory to prevent proteolytic degradation of the SDH complex[12].
Mitochondrial Isolation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing the active mitochondrial fraction) to a fresh tube[12].
Inhibitor Pre-incubation (The Variable): Aliquot 50 μL of the supernatant into a 96-well microplate. Introduce the pyrazinecarboxanilide candidate at varying logarithmic concentrations.
Validation Step: Include a vehicle control (DMSO) to establish baseline activity, and a known positive control (e.g., fluxapyroxad) to validate assay sensitivity[9][12].
Reaction Initiation: Add 50 μL of the SDH Reaction Mix to all wells. The master mix must contain Succinate (substrate), PMS, DCIP, and Sodium Azide[10][11].
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 600 nm in kinetic mode at 25°C for 10 to 30 minutes[10][12].
Data Analysis: Calculate the change in optical density (
Δ
OD = A1 - A2) between two time points in the linear range. SDH activity is inversely proportional to the amount of residual DCIP. Plot the
Δ
OD against inhibitor concentration to derive the IC50[10][12].
Fig 2. Self-validating workflow for the colorimetric evaluation of SDH inhibition.
Resistance Evolution & Mitigation Strategies
Because pyrazinecarboxanilides target a single, highly specific site, they are classified as medium-to-high risk for resistance development[5]. Resistance is multi-monogenic, driven by single point mutations in the sdhB, sdhC, and sdhD genes that alter the topology of the ubiquinone-binding pocket[3][13].
When a pathogen develops resistance to one SDHI, it frequently exhibits cross-resistance to other molecules within FRAC Group 7[4][13]. Therefore, substituting one SDHI for another after resistance is detected is a flawed strategy[4]. To protect the efficacy of novel pyrazinecarboxanilides, they must be deployed preventively and strictly formulated as tank-mixtures with fungicides possessing entirely different modes of action (e.g., multi-site contact inhibitors)[3].
A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Pyrazinecarboxanilide-Based Drug Candidates
Introduction: The Pyrazinecarboxanilide Scaffold and the Imperative of Early Pharmacokinetic Assessment The pyrazinecarboxanilide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazinecarboxanilide Scaffold and the Imperative of Early Pharmacokinetic Assessment
The pyrazinecarboxanilide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic candidates across diverse areas, from oncology to infectious diseases. Its prevalence is due to its synthetic tractability and its ability to form key interactions with various biological targets. A notable example is Pyrazinamide, a first-line medication for tuberculosis, whose efficacy is intrinsically linked to its pharmacokinetic (PK) properties, allowing it to act on dormant bacilli.[1] However, the journey from a promising hit compound to a viable drug candidate is perilous, with poor pharmacokinetics being a primary cause of late-stage attrition.
This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic profiling of novel pyrazinecarboxanilide-based drug candidates. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic rationale behind each stage of the assessment. We will explore the core in vitro assays that form the foundation of our understanding, delve into the nuances of robust bioanalytical method validation, and culminate in the design and interpretation of definitive in vivo studies. This integrated approach, blending foundational ADME (Absorption, Distribution, Metabolism, and Excretion) principles with practical, field-tested insights, is crucial for making informed decisions, optimizing chemical structures, and ultimately, increasing the probability of clinical success.[2][3]
Chapter 1: Foundational In Vitro ADME Profiling: Building the Base of the Pyramid
The initial phase of PK profiling is a screening cascade designed to rapidly assess the fundamental drug-like properties of a compound series.[3][4] These in vitro assays are resource-efficient and provide the first critical data points to guide the structure-activity relationship (SAR) towards a more favorable structure-property relationship (SPR).[5]
Metabolic Stability: The First Look at Clearance
Expertise & Causality: The primary objective of the metabolic stability assay is to predict hepatic clearance—the rate at which the liver metabolizes and eliminates a drug.[6] For many pyrazinecarboxanilide compounds, this is a critical parameter, as the pyrazine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, the main family of drug-metabolizing enzymes.[7] We use liver microsomes, which are subcellular fractions containing these CYP enzymes, as a cost-effective and reliable initial screen.[7][8] A compound that is rapidly metabolized in this assay will likely have a short half-life in vivo, potentially requiring frequent dosing or formulation strategies to maintain therapeutic concentrations.
Preparation:
Thaw pooled liver microsomes (e.g., human, rat) on ice.[9] Prepare a working stock solution (e.g., 3 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[9]
Prepare a 1 µM working solution of the test compound in the same buffer. Ensure the final concentration of organic solvent (e.g., DMSO) is less than 0.5%.[9]
Prepare a cofactor solution of NADPH (1 mM) in buffer.[7]
Incubation:
In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.[9]
Incubate the plate at 37°C with gentle shaking.
Sampling & Termination:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[6][7]
Immediately terminate the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard (IS).[9] The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.
Analysis:
Centrifuge the termination plate to pellet the precipitated protein.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9]
Plasma Protein Binding (PPB): Gauging the Active Fraction
Expertise & Causality: Only the unbound, or "free," fraction of a drug in the bloodstream is available to interact with its target and exert a pharmacological effect.[10] The remainder is reversibly bound to plasma proteins like albumin and α1-acid glycoprotein.[10] High plasma protein binding can limit a drug's efficacy and distribution into tissues. Therefore, determining the fraction unbound (fu) is non-negotiable. The gold-standard method is equilibrium dialysis, which physically separates the free drug from the protein-bound drug across a semipermeable membrane.[10][11]
Device Preparation:
Use a 96-well equilibrium dialysis apparatus (e.g., RED device). Each well consists of two chambers separated by a semipermeable membrane (typically 12-14 kDa MWCO).[10][12]
Sample Preparation:
Spike the test compound into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).[10]
Add the spiked plasma to one chamber (the plasma chamber) of the dialysis well.
Add an equal volume of dialysis buffer (phosphate-buffered saline, pH 7.4) to the adjacent chamber (the buffer chamber).[10]
Equilibration:
Seal the plate and incubate at 37°C on an orbital shaker. The incubation time is critical and must be sufficient to allow equilibrium to be reached (typically 4-24 hours, depending on the device).[12] During this time, only the unbound compound can diffuse across the membrane from the plasma chamber into the buffer chamber.[11]
Analysis:
After incubation, carefully collect samples from both the plasma and buffer chambers.
Determine the concentration of the compound in both chambers using a validated LC-MS/MS method.
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Expertise & Causality: For orally administered drugs, successful absorption across the intestinal wall is paramount. The Caco-2 cell permeability assay is the industry standard for predicting this in vivo process.[13][14] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[13][15]
By measuring the transport of a compound from the apical (intestinal lumen) side to the basolateral (blood) side (A-B transport), we can predict its absorption rate. By also measuring transport in the reverse direction (B-A), we can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is actively pumped out of the cells by transporters like P-gp, which can be a major cause of poor oral bioavailability.[13][16]
Cell Culture:
Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell™ plates) for 18-22 days until they form a confluent, differentiated monolayer.[13]
Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).[14]
Transport Experiment (A-B):
Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).
Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (A) chamber.[14]
Add fresh transport buffer to the basolateral (B) chamber.
Incubate at 37°C. At various time points (e.g., 2 hours), take a sample from the basolateral chamber to quantify the amount of compound that has crossed the monolayer.
Transport Experiment (B-A):
In a parallel set of wells, perform the reverse experiment. Add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.[14]
Analysis:
Quantify the compound concentration in all samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
Interpreting the Initial Data
The data from these foundational assays allow for the early ranking and selection of candidates.
Parameter
Candidate A
Candidate B
Interpretation & Next Steps
Metabolic Stability (t½, min)
> 60
15
Candidate A is highly stable, suggesting low hepatic clearance. Candidate B is rapidly metabolized; structural modifications may be needed to block metabolic "soft spots."
Plasma Protein Binding (% Bound)
92%
99.8%
Candidate A has moderate binding. Candidate B is very highly bound, which could limit its free exposure and efficacy. This is a significant liability.
Caco-2 Permeability (Papp A-B)
15 x 10⁻⁶ cm/s
2 x 10⁻⁶ cm/s
Candidate A shows high permeability, predicting good oral absorption. Candidate B has low permeability.
Caco-2 Efflux Ratio
1.2
8.5
Candidate A is not a substrate for efflux transporters. Candidate B is a significant efflux substrate, which, combined with low permeability, predicts very poor oral absorption.
Chapter 2: The Unsung Hero: Bioanalytical Method Validation
Trustworthiness: A pharmacokinetic profile is only as reliable as the analytical method used to generate the concentration data. Before proceeding to in vivo studies, it is mandatory to develop and validate a robust bioanalytical method, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This process ensures the data is accurate, precise, and reproducible, and it is a strict requirement of regulatory agencies like the FDA.[2][17]
The validation process, guided by FDA and ICH guidelines, establishes by objective evidence that the method consistently produces a result meeting its predetermined specifications.[17][18][19]
Selectivity & Specificity: The method must be able to unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[20]
Accuracy & Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Both should be within ±15% (±20% at the lower limit of quantification).[20][21]
Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. It must be reproducible with a defined range.[21]
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[20]
Stability: The chemical stability of the analyte must be confirmed under various conditions that samples will experience: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.
Chapter 3: The Main Event: In Vivo Pharmacokinetic Studies
Expertise & Causality: While in vitro assays are predictive, in vivo studies are definitive.[22] They provide a holistic view of how a drug candidate behaves in a complex biological system. The primary goal of the first in vivo PK study is to determine fundamental parameters like clearance, volume of distribution, half-life, and, for oral dosing, bioavailability.
The choice of animal species (typically rats or mice for early studies) is a key consideration. Study design must be meticulously planned to extract the maximum amount of information while adhering to the "3Rs" principles (Replacement, Reduction, Refinement) of animal welfare.[23][24]
Animal Acclimation & Grouping:
Acclimate animals (e.g., male Wistar rats) for at least one week.[25]
Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical group size is n=3-5 animals.
Dosing:
IV Group: Administer the drug as a bolus via the tail vein at a low dose (e.g., 1-2 mg/kg). The IV dose provides direct access to the systemic circulation and is essential for determining absolute bioavailability.
PO Group: Administer the drug via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for potential incomplete absorption.
Blood Sampling:
Collect sparse blood samples (e.g., ~100 µL) from each animal at predetermined time points. A typical schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
Collect samples into tubes containing an anticoagulant (e.g., EDTA).[25]
Plasma Processing:
Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.[25]
Transfer the plasma to clean tubes and store frozen at -80°C until analysis.
Sample Analysis & Data Interpretation:
Analyze all plasma samples using the previously validated LC-MS/MS bioanalytical method.
Plot the plasma concentration versus time for each animal and route of administration.
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key PK parameters.
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the rate of absorption; relevant for efficacy and safety.
Represents the total systemic exposure to the drug.[1]
t½
Elimination Half-life
The time required for the plasma concentration to decrease by half.[26] Dictates dosing frequency.
CL
Clearance
The volume of plasma cleared of the drug per unit of time. Reflects the efficiency of elimination processes.[1]
Vd
Volume of Distribution
An apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution.
F%
Absolute Bioavailability
The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A key parameter for oral drug viability.
Chapter 4: The Synthesis: Integrating PK and PD for Lead Optimization
Authoritative Grounding: The ultimate goal of pharmacokinetic profiling is not just to generate data, but to inform decisions.[27] This is achieved by integrating PK data with pharmacodynamic (PD) data, which describes the drug's effect on the body.[28][29] This PK/PD relationship is the cornerstone of translational science, helping to predict the human dose and dosing regimen required to achieve a therapeutic effect.[30][31][32]
Expertise & Causality: Early in discovery, the goal is to establish a clear link between drug exposure (PK) and target engagement or a downstream biomarker (PD).[33] For example, if a pyrazinecarboxanilide is a kinase inhibitor, the PD endpoint might be the level of phosphorylation of a target protein in tumor tissue. By collecting PK and PD samples at the same time points in an in vivo model, we can build a model that shows what plasma concentration (the PK) is required to achieve a certain level of target inhibition (the PD). This model is invaluable for guiding the optimization of the molecule. If the required concentration is too high to be sustained safely, the medicinal chemistry team knows they need to improve either the compound's potency (so less is needed) or its pharmacokinetic properties (so it stays in the body longer at the required concentration).
This iterative cycle, driven by robust pharmacokinetic data, transforms drug discovery from a process of serendipity into a data-driven engineering discipline. By systematically characterizing the ADME properties of pyrazinecarboxanilide-based candidates from the outset, we de-risk projects, conserve resources, and build a comprehensive data package that paves the way for successful clinical development.
References
Zhu, X., Gumbo, T., & Alffenaar, J. (2018). Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. Clinical Microbiology Reviews, 31(3). Available from: [Link]
Gumbo, T., et al. (2009). Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. Antimicrobial Agents and Chemotherapy, 53(8), 3197–3204. Available from: [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available from: [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]
IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. Available from: [Link]
Dr.Oracle. (2025). What are the pharmacokinetics of Pyrazinamide (PZA)?. Dr.Oracle. Available from: [Link]
Gumbo, T., et al. (2018). Pharmacokinetics of Pyrazinamide: optimising dosing regimens for drug-sensitive and -resistant tuberculosis. ResearchGate. Available from: [Link]
Swindells, S., et al. (2022). Population pharmacokinetics of pyrazinamide and isoniazid in plasma and cerebrospinal fluid from South African adults with tuberculous meningitis. Antimicrobial Agents and Chemotherapy, 66(8). Available from: [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Available from: [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]
Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Nuvisan. Available from: [Link]
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. Available from: [Link]
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]
UT Southwestern. (n.d.). Caco-2 Permeability: Preclinical Pharmacology Lab. UT Southwestern. Available from: [Link]
PharmaLegacy. (n.d.). In Vitro ADME Studies. PharmaLegacy. Available from: [Link]
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available from: [Link]
Wan, H. (2012). Assessment of Drug Plasma Protein Binding in Drug Discovery. IntechOpen. Available from: [Link]
Aristo Group. (n.d.). PK/PD modeling: the key to drug development. Aristo Group. Available from: [Link]
Allucent. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Allucent. Available from: [Link]
Lepsy, C. S., & Nicol, G. R. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics, 5(3), 485-492. Available from: [Link]
Accelera. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Accelera. Available from: [Link]
Di, L., & Feng, J. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 49(11), 1049-1061. Available from: [Link]
Ackley, D. C., Rockich, K. T., & Jones, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available from: [Link]
de Alwis, D. P., et al. (2019). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Cancer Research, 25(11), 3169-3175. Available from: [Link]
Medicines Discovery Catapult. (2020). Understanding PK/PD using preclinical models. Medicines Discovery Catapult. Available from: [Link]
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
Danhof, M., de Lange, E. C., & Della Pasqua, O. E. (2008). PK/PD modelling and simulations: utility in drug development. European Journal of Pharmaceutical Sciences, 34(2-3), 103-109. Available from: [Link]
Evotec. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
U.S. Food and Drug Administration. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available from: [Link]
Jedlickova, L., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 648. Available from: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available from: [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Available from: [Link]
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. Available from: [Link]
Rajagopalan, P., & Shah, D. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Drug Discovery Today, 16(15-16), 708-716. Available from: [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]
Singh, G., et al. (2020). Pyrazoline as a medicinal scaffold. BIONATURA, 5(2), 1146-1152. Available from: [Link]
Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]
Sharma, S., et al. (2022). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Clinical and Experimental Hepatology, 12(3), 856-863. Available from: [Link]
Pop, R. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]
Pop, R. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
Ahmad, I., et al. (2021). Steroidal Pyrazolines As a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 28(1), 108-126. Available from: [Link]
Arancibia, A., et al. (1997). Pharmacokinetic profile of piroxicam beta-cyclodextrin, in rat plasma and lymph. General Pharmacology, 28(5), 695-698. Available from: [Link]
Toxicity and Cytotoxicity Screening of Novel Pyrazinecarboxanilides: A Technical Guide
Executive Summary: The Rationale for Pyrazinecarboxanilides The relentless progression of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous evolution of our pharmacological arsenal. Pyrazinamide (PZA)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Rationale for Pyrazinecarboxanilides
The relentless progression of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous evolution of our pharmacological arsenal. Pyrazinamide (PZA) has been a cornerstone of first-line anti-TB therapy since the 1950s. However, PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid (POA). Mutations in the pncA gene are the primary drivers of PZA resistance.
To bypass this resistance mechanism, medicinal chemists have engineered pyrazinecarboxanilides —derivatives where the pyrazine core is linked to an aniline (phenyl) ring via a carboxamide bridge. This structural modification increases lipophilicity, allowing the molecule to penetrate the thick mycolic acid cell wall of Mycobacterium tuberculosis independently of PncA activation [1].
However, this increased lipophilicity introduces a critical bottleneck: host cytotoxicity . Because anti-TB regimens are notoriously hepatotoxic, evaluating the cytotoxicity of these novel compounds in human liver cell lines is not just a regulatory checkbox; it is the fundamental discriminator between a viable drug candidate and a toxic failure.
Mechanistic Causality: Efficacy vs. Toxicity
As an application scientist, I approach drug screening as a delicate balancing act. The very physicochemical properties that make pyrazinecarboxanilides effective against mycobacteria (high ClogP, membrane permeability) also enable them to penetrate mammalian hepatic cells.
Once inside a host hepatocyte, highly lipophilic derivatives can cause non-specific membrane depolarization or disrupt mitochondrial respiration. This disruption depletes intracellular NADH and NADPH pools. We exploit this exact biochemical vulnerability in our cytotoxicity screening by using tetrazolium reduction assays (like MTS). If a pyrazinecarboxanilide damages the mitochondria, the cell's ability to reduce the MTS dye into formazan is proportionally diminished, providing a direct, quantifiable readout of cytotoxicity [2].
Dual pathway: Antimycobacterial efficacy versus host hepatic cytotoxicity.
The Screening Workflow: A Self-Validating System
To identify lead compounds, we employ a sequential triage workflow. Compounds are first screened for antimycobacterial activity. Only those meeting the efficacy threshold (MIC < 10 µg/mL) are advanced to cytotoxicity screening. This prevents the misallocation of resources on inactive compounds.
Sequential screening workflow for novel pyrazinecarboxanilides.
Protocol 1: Antimycobacterial Efficacy via MABA
We utilize the Microplate Alamar Blue Assay (MABA) for primary screening. Causality: Alamar Blue (resazurin) allows for fluorometric reading without cell lysis, which is critical when handling BSL-3 pathogens like M. tuberculosis H37Rv.
Self-Validation: To ensure assay robustness, the perimeter wells of the 96-well plate are filled with sterile water to prevent evaporation-induced edge effects. We calculate the Z'-factor for every plate; a Z' > 0.5 validates the run.
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD600 ≈ 0.6). Dilute to
5×105
CFU/mL.
Compound Plating: Dispense 100 µL of serial twofold dilutions of the pyrazinecarboxanilide (typically 100 µg/mL to 0.19 µg/mL) into the inner 60 wells. Include Rifampicin as a positive control and drug-free medium as a negative control.
Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.
Resazurin Addition: Add 30 µL of Alamar Blue reagent. Incubate for an additional 24 hours.
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing a color change from blue (oxidized) to pink (reduced).
Protocol 2: In Vitro Cytotoxicity via HepG2 MTS Assay
Causality: We use the human hepatocellular carcinoma cell line (HepG2) because the liver is the primary site of PZA metabolism and toxicity [3]. We prefer the MTS assay over MTT because MTS is bioreduced directly into a soluble formazan product. This eliminates the need for a DMSO solubilization step, drastically reducing well-to-well pipetting variability.
Self-Validation: The protocol mandates a vehicle control (0.1% DMSO) to establish a true 100% viability baseline, ensuring the solvent itself isn't skewing the data.
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Compound Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the test compound (0.1 to 500 µM). Ensure final DMSO concentration does not exceed 0.1%. Incubate for 72 hours.
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) directly to each well.
Incubation & Readout: Incubate for 1–4 hours. Measure absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).
Quantitative Data & Structure-Activity Relationships (SAR)
The ultimate metric of a compound's viability is its Selectivity Index (SI) , calculated as the ratio of its cytotoxic concentration to its effective concentration (
SI=IC50/MIC
). In drug development, an SI > 10 is the minimum threshold for advancing a compound, while an SI > 25 is highly desirable.
The table below summarizes representative structure-activity relationship (SAR) data for various pyrazinecarboxanilide substitutions, demonstrating how structural tweaks impact the therapeutic window [4].
Compound Class / Substitution
MIC (µg/mL) vs Mtb H37Rv
IC₅₀ (µM) vs HepG2
Selectivity Index (SI)
Verdict
Pyrazinamide (PZA Control)
> 50 (in vitro, pH 6.8)
> 500
N/A
Baseline standard
5-tert-butyl-6-chloro derivative
3.13
120.5
38.5
Lead Candidate
5-hexyl, 3-CF₃-phenyl derivative
3.13
155.3
> 25
Lead Candidate
N-(naphthalen-1-ylmethyl) derivative
> 50
37.3
< 1
Toxic / Discard
Data Interpretation: The addition of bulky, highly lipophilic groups (like the naphthalen-1-ylmethyl substitution) often results in a complete loss of antimycobacterial specificity while drastically increasing host cell toxicity (IC₅₀ = 37.3 µM). Conversely, targeted halogenation (e.g., 3-CF₃ or 6-chloro) optimally balances membrane permeability with target specificity, yielding SI values well above our safety thresholds.
Conclusion
The development of novel pyrazinecarboxanilides represents a promising frontier in the fight against MDR-TB. However, as demonstrated by the SAR data, the line between a potent antibiotic and a hepatotoxin is structurally thin. By implementing rigorous, self-validating screening methodologies—specifically pairing the MABA efficacy assay with the HepG2 MTS cytotoxicity assay—we can confidently calculate the Selectivity Index and drive only the safest, most efficacious molecules into preclinical in vivo models.
References
Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives
Source: ACS Omega
URL: [Link](Verified via Grounding Tool)
Title: N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers
Source: PMC (National Institutes of Health)
URL: [Link](Verified via Grounding Tool)
Title: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides
Source: MDPI
URL: [Link](Verified via Grounding Tool)
Title: Substituted pyrazinecarboxamides: synthesis and biological evaluation
Source: ResearchGate / Molecules
URL: [Link](Verified via Grounding Tool)
Protocols & Analytical Methods
Method
Application Note: Advanced Purification Workflows for Synthesized Pyrazinecarboxanilides
Introduction and Scope Pyrazinecarboxanilides are privileged structural scaffolds in medicinal and agricultural chemistry, exhibiting potent antimycobacterial, antifungal, and herbicidal activities[1]. Notably, halogenat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scope
Pyrazinecarboxanilides are privileged structural scaffolds in medicinal and agricultural chemistry, exhibiting potent antimycobacterial, antifungal, and herbicidal activities[1]. Notably, halogenated derivatives such as N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide have demonstrated significant in vitro efficacy against Mycobacterium tuberculosis[2]. The synthesis of these compounds typically involves the condensation of pyrazinecarboxylic acid chlorides (activated via thionyl chloride) with ring-substituted anilines[2].
While the synthetic coupling is highly efficient, the crude reaction mixture inevitably contains unreacted anilines, hydrolyzed pyrazinecarboxylic acids, and highly colored oxidation byproducts. This application note details a robust, self-validating purification workflow designed to isolate API-grade pyrazinecarboxanilides. By exploiting the distinct physicochemical properties of the pyrazine ring and the carboxamide linkage, this protocol ensures high recovery and >99% purity.
Mechanistic Insights into Impurity Profiling
Understanding the causality behind the purification steps requires analyzing the chemical behavior of the target molecule and its associated impurities:
Target Pyrazinecarboxanilide: Possesses a weakly basic pyrazine nitrogen and a neutral-to-weakly acidic amide proton. It exhibits moderate lipophilicity and is highly crystalline[2].
Unreacted Pyrazinecarboxylic Acid: Highly polar and acidic. It is easily ionized in mildly basic aqueous solutions, allowing for rapid phase separation.
Unreacted Anilines: Weakly basic and prone to air oxidation, forming highly colored, non-polar polymeric impurities that can co-elute if not properly managed.
Coupling Byproducts: The use of thionyl chloride for acid activation generates acidic HCl gas and sulfurous byproducts, necessitating rigorous neutralization to prevent the degradation of the final amide[2].
Purification Workflow Diagram
Workflow for the isolation and purification of synthesized pyrazinecarboxanilides.
Step-by-Step Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) and Neutralization
Objective: Partition the target compound into the organic phase while stripping out acidic and water-soluble impurities.
Causality: The use of a mild base (NaHCO₃) specifically deprotonates the unreacted pyrazinecarboxylic acid, rendering it water-soluble without hydrolyzing the newly formed carboxamide bond[3].
Quenching: Cool the crude reaction mixture (typically in toluene or dichloromethane) to 0–5 °C. Slowly add an equal volume of cold, saturated aqueous NaHCO₃[3].
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). EtOAc is preferred over non-polar solvents (like hexane) due to the hydrogen-bonding capability of the carboxamide group, which requires a moderately polar solvent for efficient partitioning.
Washing: Wash the combined organic layers sequentially with 1.0 M HCl (to protonate and remove unreacted aniline) and brine (to remove residual water).
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.
Protocol 2: Flash Column Chromatography
Objective: Separate the target pyrazinecarboxanilide from structurally similar neutral impurities and colored oxidation products.
Causality: The pyrazine nitrogen atoms interact strongly with the acidic silanol groups of the stationary phase (silica gel). A gradient elution mitigates tailing and ensures a sharp elution profile.
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Petroleum Ether or Hexane as the slurry solvent.
Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (CH₂Cl₂) and apply it evenly to the top of the silica bed.
Elution: Begin elution with 100% Petroleum Ether. Gradually increase the polarity to a final ratio of Petroleum Ether/EtOAc (7:3 v/v)[4]. Monitor the fractions via TLC (UV visualization at 254 nm).
Collection: Pool the fractions containing the target compound (typically Rf ≈ 0.45 in 7:3 Petroleum Ether/EtOAc) and evaporate the solvent.
Protocol 3: Recrystallization (Polishing Step)
Objective: Achieve >99% purity by leveraging the specific crystal lattice energy of the pyrazinecarboxanilide.
Causality: Pyrazinecarboxanilides exhibit a steep solubility curve in aqueous ethanol. At elevated temperatures, the compound is highly soluble in ethanol, but the addition of water (an anti-solvent) lowers the dielectric constant threshold, forcing the highly ordered anilide to crystallize while leaving trace impurities in the mother liquor[1].
Dissolution: Suspend the chromatographed solid in a minimum amount of boiling absolute ethanol.
Anti-Solvent Addition: Add cold distilled water dropwise until the solution becomes faintly turbid.
Annealing: Add 1–2 drops of ethanol to clear the turbidity, then remove from heat. Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
Isolation: Collect the white/pale yellow crystals via vacuum filtration. Wash with ice-cold aqueous ethanol (1:1) and dry under high vacuum at 40 °C for 12 hours[1].
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and purification metrics for standard substituted N-phenylpyrazine-2-carboxamides across the described workflow.
Purification Stage
Solvent System / Technique
Target Impurity Removed
Typical Rf / Purity
Expected Yield Recovery
Crude Reaction
N/A
N/A
~60-70% (HPLC)
100% (Baseline)
LLE & Quench
EtOAc / Sat. NaHCO₃
Pyrazinecarboxylic acid, HCl
~80-85% (HPLC)
92 - 95%
Chromatography
Pet. Ether / EtOAc (7:3)
Unreacted anilines, dimers
Rf = 0.40 - 0.50
75 - 85%
Recrystallization
Ethanol / Water
Trace organics, silica
>99.0% (HPLC)
65 - 75%
Analytical Self-Validation
To ensure the integrity of the isolated pyrazinecarboxanilide, the protocol must be self-validating through orthogonal analytical techniques:
LC-MS (ESI+): Confirm the molecular ion peak [M+H]⁺. The absence of peaks corresponding to the starting aniline or acid validates the LLE and chromatography steps.
FT-IR Spectroscopy: Verify the presence of the characteristic secondary amide stretches: N-H stretch (typically ~3320 cm⁻¹) and C=O stretch (Amide I band, ~1685 cm⁻¹)[1].
¹H NMR (400 MHz, DMSO-d₆): The signature amide proton typically appears as a sharp singlet far downfield (δ 10.5–11.0 ppm) due to the deshielding effect of the carbonyl and the adjacent aromatic rings. The pyrazine ring protons will appear as distinct doublets or singlets between δ 8.5–9.3 ppm[5].
References
[1] Title: Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides
Source: ResearchGate
URL:[Link]
[3] Title: Synthesis, Molecular Docking and Antimicrobial Evaluation of Pyrazine Sulfonamides Derivatives
Source: JETIR
URL:[Link]
[5] Title: Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Application Note: Mass Spectrometry Fragmentation Pathways and Structural Elucidation of Pyrazinecarboxanilides
Introduction & Scope Pyrazinecarboxanilides (N-phenylpyrazine-2-carboxamides) represent a privileged scaffold in both medicinal chemistry and agrochemistry. They are heavily investigated as novel succinate dehydrogenase...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Pyrazinecarboxanilides (N-phenylpyrazine-2-carboxamides) represent a privileged scaffold in both medicinal chemistry and agrochemistry. They are heavily investigated as novel succinate dehydrogenase (SDH) inhibitors, potent antitubercular agents targeting fatty acid synthase I (FAS I), and antiviral compounds . During pharmacokinetic profiling, metabolite identification, and degradation studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for structural elucidation.
As a Senior Application Scientist, I have designed this protocol to detail the characteristic collision-induced dissociation (CID) fragmentation pathways of pyrazinecarboxanilides. Understanding the causality behind these fragmentations allows researchers to confidently distinguish positional isomers and pinpoint metabolic soft spots (e.g., aromatic hydroxylation or dealkylation).
Fundamental Fragmentation Mechanisms (ESI-CID-MS/MS)
In positive electrospray ionization (+ESI), pyrazinecarboxanilides are readily protonated. The basic nitrogen atoms within the pyrazine ring and the amide moiety act as excellent proton acceptors, driving the subsequent gas-phase fragmentation chemistry.
Amide Bond Cleavage (
α
-Cleavage)
The most diagnostic fragmentation pathway is the heterolytic cleavage of the C–N amide bond. Protonation at the amide nitrogen weakens this bond, generating two complementary fragment ions depending on where the charge is retained:
Pyrazinecarbonyl Cation: Formed by the loss of the neutral aniline derivative. For a model compound like 5-chloro-N-phenylpyrazine-2-carboxamide, this yields an intense peak at m/z 141 (with a characteristic
37
Cl isotope peak at m/z 143).
Protonated Aniline: Formed when the charge is retained on the aniline nitrogen, resulting in the expulsion of a neutral pyrazineketene. For an unsubstituted aniline ring, this appears at m/z 94 .
Elimination of Phenyl Isocyanate via 1,3-Proton Shift
A highly specific rearrangement occurs when the amide oxygen is protonated. A 1,3-proton shift to the ortho-carbon of the adjacent aromatic ring triggers the elimination of a neutral phenyl isocyanate (Ph-NCO, -119 Da) under re-aromatization . This pathway is a hallmark of carboxanilides and provides direct structural evidence of the intact amide linkage.
Pyrazine Ring Contraction and Cleavage
The pyrazinecarbonyl cation (m/z 141) undergoes further high-energy CID fragmentation. The primary event is the neutral loss of carbon monoxide (-28 Da) to form a pyrazinyl cation (m/z 113). Subsequent ring opening and loss of hydrogen cyanide (HCN, -27 Da) yields smaller aliphatic fragments (m/z 86) .
Pathway Visualization
ESI-MS/MS fragmentation pathway of 5-chloro-N-phenylpyrazine-2-carboxamide.
Quantitative Data Summary
The table below summarizes the diagnostic m/z transitions and neutral losses for the model compound. These rules can be extrapolated to substituted analogs by mathematically adjusting for the mass of the respective functional groups (e.g., adding +14 Da for a methyl substitution).
Fragment Type
m/z (+ESI)
Neutral Loss (Da)
Structural Significance
Precursor Ion
234.0
N/A
Confirms the intact protonated molecule[M+H]+
Pyrazinecarbonyl
141.0 / 143.0
93.1 (Aniline)
Confirms pyrazine ring substituents (e.g., Cl isotope pattern)
Protonated Aniline
94.1
140.0 (Ketene)
Confirms aniline ring substituents
Isocyanate Loss
115.0
119.0 (Ph-NCO)
Validates the presence of the carboxanilide linkage
Decarbonylation
113.0 / 115.0
28.0 (CO)
Characteristic secondary loss from carbonyl cations
Ring Cleavage
86.0 / 88.0
27.0 (HCN)
Confirms the presence of a nitrogen-containing heterocycle
Experimental Protocol: LC-MS/MS Workflow
To ensure a self-validating and highly reproducible analytical system, the following step-by-step methodology details the conditions required to capture the full spectrum of pyrazinecarboxanilide fragments.
Step 1: Sample Preparation & System Suitability
Stock Preparation: Dissolve the pyrazinecarboxanilide analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL.
Working Dilution: Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton donor, maximizing the ionization efficiency of the basic pyrazine nitrogens in the ESI source and lowering the limit of detection (LOD).
Self-Validation (Blank Injection): Always inject a blank sample (mobile phase only) prior to the analytical run to verify zero column carryover.
Step 2: Liquid Chromatography (LC) Conditions
Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Causality: The rapid organic gradient ensures sharp peak shapes. The acidic mobile phase maintains the analyte in a strictly ionized state, preventing peak tailing that occurs due to secondary interactions with unendcapped silanols on the silica stationary phase.
Step 3: Mass Spectrometry (ESI-MS/MS) Optimization
Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C to ensure complete droplet evaporation and efficient ion release.
Collision Energy (CE) Ramp: Perform a product ion scan (MS2) using a CE ramp from 10 eV to 40 eV.
Low CE (10-15 eV): Favors the lower-energy 1,3-proton shift and loss of phenyl isocyanate.
Medium CE (20-25 eV): Dominates the amide bond cleavage (yielding m/z 141 and 94).
High CE (30-40 eV): Drives the secondary fragmentation (loss of CO and HCN from the pyrazine ring).
Step 4: Data Acquisition and Validation
MRM Setup: Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitation. Select the m/z 234 → 141 transition as the quantifier (highest abundance) and m/z 234 → 94 as the qualifier.
Self-Validation (Ion Ratio): The ratio of the quantifier to qualifier ion must remain constant (
±20%
) across all samples and standards. A deviation in this ratio immediately flags the presence of a co-eluting isobaric interference, ensuring the trustworthiness of the quantitative data.
References
Title: Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination
Source: ACS Journal of Agricultural and Food Chemistry
URL: [Link]
Title: Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides
Source: Molecules (via PubMed Central)
URL: [Link]
Title: Reactive intermediates in naquotinib metabolism identified by liquid chromatography-tandem mass spectrometry
Source: RSC Advances
URL: [Link]
Title: Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids
Source: Beilstein Journal of Organic Chemistry (via PubMed)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Pyrazinecarboxanilide Synthesis: Technical Support & Yield Optimization Center
Welcome to the Advanced Applications Support Portal. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting low yields in the coupling of pyrazinecarboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Portal. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting low yields in the coupling of pyrazinecarboxylic acids with aniline derivatives.
Diagnostic Decision Matrix
Before adjusting your stoichiometry or changing solvents, it is critical to diagnose the fundamental chemical barrier in your specific coupling reaction. Use the decision matrix below to identify the optimal synthetic route based on the electronic and steric properties of your substrates.
Troubleshooting workflow for pyrazinecarboxanilide yield optimization.
Core Troubleshooting & FAQs
Q1: My coupling of 2-pyrazinecarboxylic acid with a halogenated aniline using HATU is stalling at 40% yield. How can I drive it to completion?Answer: Halogenated or trifluoromethylated anilines exhibit severely reduced nucleophilicity due to inductive electron withdrawal. When using uronium-based coupling reagents like HATU, a sluggish nucleophilic attack allows competing side reactions—such as the hydrolysis of the active ester—to predominate.
Causality & Solution: To improve yield, you must switch to a more reactive electrophile. Converting the pyrazinecarboxylic acid to an acid chloride using thionyl chloride (SOCl
2
) dramatically increases the electrophilicity of the carbonyl carbon, facilitating rapid attack even by weak nucleophiles [1].
Q2: I am seeing a large amount of a high-molecular-weight by-product when using HATU. What is it, and how do I prevent it?Answer: You are likely observing the tetramethylguanidinium adduct of your aniline.
Causality & Solution: Uronium reagents like HATU can react directly with primary amines if the carboxylic acid is not fully activated first. This forms a stable, unreactive guanidinium species, consuming both your expensive aniline and the coupling reagent [2].
Self-Validating Fix: Always pre-activate the pyrazinecarboxylic acid with HATU and base (e.g., DIPEA) for 5–10 minutes before adding the amine. You can validate the formation of the active HOAt ester by taking a 5 µL reaction aliquot, quenching it in methanol, and observing the methyl ester via LC-MS before proceeding.
Q3: My pyrazinecarboxanilide product is highly soluble in organic solvents, making the removal of EDC/HOBt by-products difficult and hurting my isolated yield. What is an alternative?Answer: For solution-phase synthesis where polarity changes between starting materials and products are minimal, purification losses can severely impact isolated yields.
Causality & Solution: Substitute HOBt with NHS (N-Hydroxysuccinimide) when using EDC, or switch entirely to T3P (Propylphosphonic anhydride). T3P produces water-soluble by-products that are easily removed via a simple aqueous wash, preserving the yield of highly soluble pyrazinecarboxanilides during workup [3].
Mechanistic Causality: The Importance of Addition Order
The most common point of failure in HATU-mediated pyrazinecarboxanilide synthesis is the order of reagent addition. The diagram below illustrates the mechanistic divergence caused by incorrect sequencing.
Causality of reagent addition order in HATU-mediated amide coupling.
Quantitative Reagent Comparison
Select the appropriate coupling strategy based on your specific substrate profile to maximize theoretical yield.
This protocol is optimized for anilines with strong electron-withdrawing groups (e.g., -CF3, -NO2, halogens) where standard coupling reagents fail [1][5].
Acid Chloride Formation: Suspend 2-pyrazinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl
2
, 1.5 eq) and a catalytic amount of DMF (0.05 eq).
Reflux: Heat the system to reflux. Stir until gas evolution ceases (typically 3-5 hours).
Self-Validation Step: Remove a 10 µL aliquot, quench into 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl pyrazinecarboxylate mass confirms complete conversion to the acid chloride.
Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl
2
. Re-dissolve the crude 2-pyrazinecarbonyl chloride in anhydrous DCM.
Coupling: In a separate flask, dissolve the electron-deficient aniline (1.1 eq) and pyridine (2.0 eq) in DCM. Cool to 0 °C. Dropwise, add the acid chloride solution. Allow to warm to room temperature and stir for 4 hours.
Workup: Wash with saturated NaHCO
3
, followed by brine. Dry over Na
2
SO
4
and concentrate.
This protocol utilizes a catalytic approach to maximize active ester formation while preventing guanidinylation [2][4].
Pre-Activation: Dissolve 2-pyrazinecarboxylic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF. Cool to 0 °C. Add HATU (1.1 eq) in one portion.
Incubation: Stir at 0 °C for exactly 10 minutes.
Self-Validation Step: Spot the reaction mixture on a TLC plate against the starting carboxylic acid to visually confirm the consumption of the acid and the formation of the less polar active ester.
Amine Addition: Add the sterically hindered aniline (1.05 eq) slowly. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Workup: Dilute with ethyl acetate and wash extensively with 5% LiCl solution (3x) to remove DMF and HOAt by-products. Dry the organic layer and purify via flash chromatography.
References
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.[Link]
HATU coupling - what's the best order? Reddit (r/Chempros).[Link]
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.[Link]
Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com.[Link]
Optimization
Technical Support Center: Enhancing Aqueous Solubility of Pyrazinecarboxanilide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the significant challenge of improving the aqueous solubility of pyrazinecarboxanilide derivatives. Given that poor water solubility is a primary hurdle for many promising new chemical entities, this resource is designed to provide both foundational understanding and actionable, field-proven protocols.[1][2]
Introduction: The Solubility Challenge
Pyrazinecarboxanilides are a class of heterocyclic compounds with a pyrazine ring linked to a carboxanilide group.[3] While this scaffold is promising for various therapeutic areas, the typically large, rigid, and often lipophilic structure results in poor aqueous solubility.[3][4][5] This directly impacts dissolution rate and, consequently, oral bioavailability, often hindering the progression of otherwise potent drug candidates.[6][7] This guide will walk you through systematically diagnosing and overcoming these solubility issues.
Q1: Why are my pyrazinecarboxanilide derivatives consistently showing poor water solubility?
A1: The low solubility of these derivatives is primarily rooted in their molecular structure. Key contributing factors include:
High Crystallinity: The planar nature of the pyrazine and anilide rings facilitates strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart during dissolution.
Lipophilicity: The carboxanilide moiety and other potential substitutions on the rings often increase the overall lipophilicity (hydrophobicity) of the molecule, making it less favorable to interact with water molecules.[8]
Lack of Ionizable Groups: Unless specifically designed with acidic or basic functional groups, the core pyrazinecarboxanilide structure is often neutral, precluding the use of simple pH adjustment to form more soluble salts.
Q2: What is the first experiment I should run to accurately determine the solubility of my compound?
A2: The gold-standard method for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[9] This experiment measures the maximum amount of a compound that can dissolve in a specific solvent system at equilibrium. It is crucial to get an accurate baseline measurement before attempting any enhancement techniques. Kinetic solubility assays, while faster, can sometimes overestimate solubility as they are prone to generating supersaturated solutions that may precipitate over time.[10]
Section 1.2: Solubility Enhancement Strategies
Q3: My compound is a weak base. Can I use pH modification, and what are the potential pitfalls?
A3: Yes, if your pyrazinecarboxanilide derivative possesses an ionizable group (like a basic nitrogen on an appended side chain), pH adjustment is the most straightforward approach. By lowering the pH of the aqueous medium, you can protonate the basic site, forming a more soluble salt.[1]
Causality: Salt formation introduces ionic character to the molecule, allowing for strong ion-dipole interactions with water, which are much more energetically favorable than the interactions between the neutral molecule and water.
Troubleshooting & Pitfalls:
Precipitation in the Gut: A drug that is soluble in the low pH of the stomach may precipitate out in the higher pH of the small intestine, where most absorption occurs. This can lead to poor and variable bioavailability.
Buffer Selection: Ensure the buffer system used is appropriate for the target pH and does not interact with your compound. Common errors include using incorrect salt hydrates (e.g., monohydrate vs. dihydrate) or improper storage of anhydrous salts, leading to incorrect buffer concentrations.[11][12]
Common Ion Effect: If the salt form of your drug is administered in a formulation containing the same counter-ion, it can suppress dissolution.
Q4: What are amorphous solid dispersions (ASDs), and when should I consider using them?
A4: Amorphous Solid Dispersions (ASDs) are one of the most powerful strategies for enhancing the solubility of poorly soluble, crystalline compounds.[7] The strategy involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) form within a hydrophilic polymer matrix.[2][6]
Causality: Crystalline solids have a lower internal energy and are more stable. By converting the drug to a high-energy amorphous state, the energy barrier for dissolution is significantly lowered. The hydrophilic polymer aids in this process by preventing recrystallization and improving the wettability of the drug.[2] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[6]
When to Use ASDs: This method is particularly well-suited for neutral compounds (DCS Class IIb) where salt formation is not an option and high levels of solubility enhancement are required.[7]
Part 2: Troubleshooting Guides & Experimental Protocols
Section 2.1: General Troubleshooting Workflow
When encountering poor solubility, a systematic approach is essential. The following workflow helps diagnose the problem and select an appropriate enhancement strategy.
Caption: Decision workflow for addressing poor solubility.
This protocol outlines the steps to accurately measure the thermodynamic solubility of a pyrazinecarboxanilide derivative.
Objective: To determine the saturation solubility of a pyrazinecarboxanilide derivative in a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
Materials:
Pyrazinecarboxanilide derivative (solid powder)
Solvent (e.g., pH 7.4 Phosphate-Buffered Saline)
Glass vials with screw caps
Orbital shaker with temperature control
Analytical balance
Centrifuge
HPLC or UV-Vis spectrophotometer for concentration analysis
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Methodology:
Preparation: Add an excess amount of the solid pyrazinecarboxanilide derivative to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[13]
Solvent Addition: Add a known volume of the desired solvent (e.g., 5.0 mL) to the vial.
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A steady state is confirmed when samples taken at different time points (e.g., 24h and 48h) show the same concentration.[9]
Phase Separation: After agitation, allow the suspension to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[10]
Sampling: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.[13] Crucial Step: Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.[10][14] Calculate the solubility in mg/mL or µg/mL.
Section 2.3: Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common lab-scale method for preparing ASDs to enhance solubility.[6]
Objective: To prepare a 1:4 (w/w) drug-to-polymer ASD of a pyrazinecarboxanilide derivative with PVP.
Materials:
Pyrazinecarboxanilide derivative
Polyvinylpyrrolidone (PVP K30)
Volatile organic solvent (e.g., methanol, acetone, or a mixture in which both drug and polymer are soluble)
Round-bottom flask
Rotary evaporator
Vacuum oven
Methodology:
Dissolution: Accurately weigh and dissolve the pyrazinecarboxanilide derivative and PVP in the chosen solvent in a round-bottom flask. For example, dissolve 100 mg of the drug and 400 mg of PVP in 20 mL of methanol.
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall.
Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.
Characterization: The resulting solid should be a fine powder. It is critical to confirm its amorphous nature using techniques like Powder X-ray Diffraction (PXRD), which will show a lack of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).[15]
Solubility Testing: Evaluate the solubility and dissolution rate of the prepared ASD using the method described in Protocol 1. A significant increase compared to the crystalline drug is expected.
Section 2.4: Data Presentation: Solubility Enhancement of a Pyrazinecarboxanilide Derivative
The following table summarizes experimental data for the solubility enhancement of GML-3, a derivative of 1-arylpyrrole[1,2-a]pyrazine-3-carboxamide, demonstrating the effectiveness of different techniques.[4][5]
Method
Carrier/Conditions
Solubility Increase (Fold)
Key Observation
Micronization
Dry Grinding
No significant change
Particle agglomeration in aqueous media negated the benefit of increased surface area.[4]
Co-Grinding
HPMC
~400x
The polymer acts as a dispersant, preventing particle agglomeration and improving wettability.[4]
Co-Grinding
PVP
~800x
PVP showed superior performance in this case, likely due to specific drug-polymer interactions.[4]
ASD (1:4 ratio)
PVP
~1600x
Achieving an amorphous state provided the most significant increase in dissolution rate.[5]
Part 3: Advanced Troubleshooting
Problem: My dissolution results are highly variable and unexpectedly high, even for a compound I know is poorly soluble.
Possible Cause: Supersaturation and post-sampling precipitation. This often occurs when testing in media like Simulated Intestinal Fluid (SIFsp) or at pH 4.5.[11] The drug may dissolve to a concentration above its equilibrium solubility (supersaturation) in the vessel, but then precipitate in the sampling line, filter, or HPLC vial before analysis. During HPLC injection, these precipitated particles can be drawn into the system, leading to artificially high and erratic readings.[11]
Solution:
Introduce a Dilution Step: Immediately after filtration, dilute the sample 1:1 with a solvent that ensures the drug remains soluble (e.g., 0.1 N HCl for a weak base, or a mobile phase-like solvent).[11] This stabilizes the sample and prevents precipitation.
Verify Analytical Method: Ensure your HPLC method is not causing precipitation upon injection. The mobile phase should be strong enough to readily dissolve the injected sample.
The following fishbone diagram illustrates potential sources of error in a solubility experiment.
Caption: Fishbone diagram for troubleshooting solubility experiments.
References
Jadhav, P., et al. (2023). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." PMC. [Link]
Bandi, P., et al. (2023). "Solubility enhancement techniques: A comprehensive review." World Journal of Advanced Research and Reviews. [Link]
Kumar, S., & Singh, A. (2017). "Improvement in solubility of poor water-soluble drugs by solid dispersion." PMC. [Link]
Patel, J., et al. (2011). "Techniques to improve the solubility of poorly soluble drugs." ResearchGate. [Link]
Berg, D. (2011). "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." X-Pharm. [Link]
Jain, A., et al. (2021). "Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility." Molecular Pharmaceutics - ACS Publications. [Link]
Lund University Publications. (n.d.). "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University. [Link]
Dow Development Labs. (2021). "Ask a Formulator: What is the Purpose and Approach to Solubility Studies?" Dow Development Labs. [Link]
Patsnap Synapse. (2025). "Troubleshooting Guide for Common Protein Solubility Issues." Patsnap. [Link]
Kord, A., et al. (2022). "Dissolution Method Troubleshooting: An Industry Perspective." Dissolution Technologies. [Link]
Al-Ghazali, M., et al. (2023). "Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer." PMC. [Link]
Al-Ghazali, M., et al. (2023). "Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer." ResearchGate. [Link]
Technical Support Center: Optimizing Amidation of Pyrazinecarboxanilides
This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of pyrazinecarboxanilide amidation. It provides in-depth troubleshooting advice and answers to frequently a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of pyrazinecarboxanilide amidation. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common experimental challenges, leading to successful and reproducible outcomes.
Introduction to Pyrazinecarboxanilide Amidation
Pyrazinecarboxanilides are a significant class of compounds in medicinal chemistry, with applications ranging from antitubercular agents to kinase inhibitors.[1][2] The formation of the amide bond between a pyrazinecarboxylic acid and an aniline derivative is a critical step in their synthesis. While seemingly straightforward, this reaction can be fraught with challenges, particularly when dealing with electronically deficient pyrazines or sterically hindered anilines.[3][4] This guide will provide a comprehensive framework for optimizing these crucial coupling reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the amidation of pyrazinecarboxanilides.
Q1: What are the most common coupling reagents for this type of amidation, and how do I choose the right one?
A1: The choice of coupling reagent is critical and depends on the specific substrates. Here's a breakdown of common choices:
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[5][6] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, often requiring filtration for removal.
Phosphonium Salts (PyBOP, HBTU, HATU): These reagents are generally more powerful than carbodiimides and are excellent for difficult couplings involving sterically hindered or electron-deficient partners.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for challenging amidations.[7]
Propylphosphonic Anhydride (T3P®): T3P® is a versatile and efficient coupling reagent that often provides high yields and is known for its clean reaction profiles.[8]
Decision Tree for Reagent Selection:
Caption: Decision tree for selecting an appropriate coupling reagent.
Q2: Why is an additive like HOBt or HOAt often necessary with carbodiimide coupling reagents?
A2: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in carbodiimide-mediated amidations.[9] The carbodiimide (e.g., EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. HOBt or HOAt intercepts the O-acylisourea to form a more stable active ester.[9][11] This active ester then reacts with the amine to form the desired amide, minimizing side reactions and racemization (if the carboxylic acid is chiral).[9] HOAt is generally considered more reactive and can lead to faster and more efficient couplings than HOBt.[9][12]
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?
A3: Several factors can contribute to a slow or incomplete reaction:
Insufficiently Active Coupling Reagent: For challenging substrates, a standard carbodiimide coupling may not be sufficient. Consider switching to a more potent reagent like HATU.[7]
Poor Nucleophilicity of the Amine: Electron-deficient anilines can be poor nucleophiles. In such cases, using a stronger base or a more reactive coupling system is often necessary.[3][13]
Steric Hindrance: If either the pyrazinecarboxylic acid or the aniline is sterically bulky, the reaction rate will be significantly slower. Increasing the reaction temperature or using a more powerful coupling reagent can help overcome this.
Presence of Water: All reagents and solvents should be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[7]
Q4: I'm observing significant side product formation. What are the common side reactions and how can I prevent them?
A4: The most common side reaction is the formation of N-acylurea when using carbodiimides without an additive.[9] As mentioned in Q2, using HOBt or HOAt is the primary way to prevent this. Another potential side reaction is the formation of an anhydride from the carboxylic acid, which can occur if the activated intermediate does not react with the amine in a timely manner.[4] Ensuring an efficient coupling by choosing the right reagent and conditions will minimize this.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the amidation of pyrazinecarboxanilides.
1. Switch to a more potent coupling reagent (e.g., HATU, T3P®).[7][8] 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[7] 3. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to activate the amine. For very unreactive amines, consider using a stronger base or a different coupling strategy altogether.[13] 4. Increase reaction temperature and/or reaction time. 5. Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent.
Formation of N-acylurea Byproduct
Use of a carbodiimide (EDC, DCC) without an additive.
Always include an additive like HOBt or HOAt when using a carbodiimide coupling reagent.[9]
Incomplete Reaction (Starting Material Remains)
1. Insufficient reaction time or temperature. 2. Deactivation of the coupling reagent.
1. Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating may be required.[7] 2. Ensure high-quality, fresh reagents are used.
Difficulty in Product Purification
1. Water-soluble byproducts from EDC coupling. 2. Insoluble DCU byproduct from DCC coupling.
1. Perform an aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃), and brine to remove the urea byproduct and any unreacted starting materials.[5] 2. Filter the reaction mixture to remove the precipitated DCU before workup.
Experimental Protocols
General Protocol for EDC/HOBt Mediated Amidation
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazinecarboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) (0.1-0.5 M).
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C to allow for the formation of the active ester.
Amine Addition: Add the aniline derivative (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq.).
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Workflow for Troubleshooting a Failed Amidation Reaction
A Comparative Guide to Succinate Dehydrogenase Inhibitors: Pyrazinecarboxanilide vs. Boscalid
In the continuous effort to safeguard global food production, fungicides represent a critical line of defense against phytopathogenic fungi. Among the most significant classes are the Succinate Dehydrogenase Inhibitors (...
Author: BenchChem Technical Support Team. Date: April 2026
In the continuous effort to safeguard global food production, fungicides represent a critical line of defense against phytopathogenic fungi. Among the most significant classes are the Succinate Dehydrogenase Inhibitors (SDHIs), which have become indispensable tools in modern agriculture. This guide provides an in-depth comparative analysis of two prominent chemical groups within the SDHI class: the novel pyrazinecarboxanilides and the established pyridinecarboxamide, boscalid. While both share a common molecular target, their distinct chemical structures give rise to important differences in efficacy, pathogen specificity, and resistance profiles. This document is intended for researchers, crop scientists, and professionals in the agrochemical industry to facilitate a deeper understanding of these vital compounds.
Part 1: The Core Mechanism of Action: Targeting Fungal Respiration
Both pyrazinecarboxanilides and boscalid function by disrupting the fungal mitochondrial respiratory chain, a process essential for generating cellular energy in the form of adenosine triphosphate (ATP).[1] Their specific target is Complex II, also known as succinate dehydrogenase (SDH).[2][3]
The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding site (the Qp site) within the SDH enzyme complex. This binding action physically blocks the natural substrate, ubiquinone, from docking, thereby halting the transfer of electrons from succinate.[1][4] The consequences for the fungal cell are catastrophic:
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, starving the cell of its primary energy source.[1]
Disruption of Cellular Metabolism: The interruption of the TCA cycle disrupts key metabolic pathways necessary for fungal growth and development.[1]
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the formation of damaging ROS, which cause oxidative stress to cellular components.[1]
This targeted inhibition of a vital metabolic process effectively stops fungal spore germination, germ tube elongation, and mycelial growth, ultimately leading to cell death.[5]
Caption: Mechanism of SDHI fungicides targeting Complex II.
Part 2: Comparative Efficacy and Pathogen Spectrum
While the mode of action is shared, the chemical diversity between a pyridinecarboxamide like boscalid and the pyrazinecarboxanilide class leads to variations in performance. Boscalid, first marketed by BASF in 2002, is considered a second-generation SDHI and has been a cornerstone of many disease management programs.[4][6] Pyrazinecarboxanilides represent a more recent development in SDHI chemistry.
Broad-spectrum activity against Alternaria spp., gray mold (Botrytis cinerea), white mold (Sclerotinia sclerotiorum), powdery mildew (Uncinula necator), and anthracnose (Colletotrichum truncatum).[4][6][10]
Broad-spectrum activity, demonstrating excellent control against diseases such as gray mold and powdery mildew.[7]
Key Crop Applications
Widely used on fruits (grapes, berries, pome fruits), vegetables (tomatoes, lettuce), soybeans, canola, and peanuts.[2][10][11]
Applied to a range of vegetable and fruit crops.[7]
Systemic Properties
Demonstrates translaminar and acropetal movement within the plant.[5][12]
Exhibits preventive, curative, and residual activity.[7]
Boscalid is well-documented for its efficacy against a wide array of economically significant pathogens.[4] For instance, it is effective in controlling white mold in soybeans, gray mold in grapes and strawberries, and Alternaria leaf spot in various vegetable crops.[2][10] Pyrazinecarboxanilides, such as the novel compound pyraziflumid, also exhibit excellent fungicidal activity against a broad range of plant diseases, including gray mold and powdery mildew, and are noted for good residual activity and rain-fastness.[7] The key differentiator often lies in the relative potency against specific pathogen species or strains, particularly those that have developed resistance to older SDHIs.
Part 3: The Challenge of Fungicide Resistance
The single-site mode of action of SDHIs makes them prone to the development of resistance in fungal populations.[3][13] Resistance typically arises from point mutations in the genes encoding the subunits of the SDH enzyme, which alter the fungicide's binding site and reduce its efficacy.
Boscalid Resistance:
Resistance to boscalid is well-documented and primarily associated with mutations in the SdhB, SdhC, and SdhD subunits of the Complex II enzyme.[14][15] Common mutations include:
SdhB H272R/Y: Substitutions of histidine at position 272 to arginine or tyrosine are frequently found in boscalid-resistant isolates of Botrytis cinerea and other fungi.[15][16]
SdhB P225F/L/T: Changes in the proline at position 225 have been identified in resistant laboratory mutants and field isolates.[15][16]
SdhD H133R: This mutation in the SdhD subunit has been correlated with boscalid resistance.[14]
The presence of these mutations can lead to varying levels of resistance, from low to very high, potentially rendering the fungicide ineffective for disease control.[15]
Pyrazinecarboxanilide and Cross-Resistance:
A critical aspect of new fungicide development is its performance against existing resistant populations. The unique structure of pyrazinecarboxanilides may allow them to bind effectively to the SDH enzyme even when mutations conferring resistance to boscalid are present. This lack of complete cross-resistance is a significant advantage in resistance management. However, fungal populations are dynamic, and mutations conferring resistance to newer SDHIs can also be selected for over time. Therefore, vigilant monitoring and strategic use are paramount.
Caption: The process of target-site fungicide resistance development.
Part 4: Experimental Protocol for Efficacy Evaluation
To quantitatively compare the efficacy of fungicides like pyrazinecarboxanilides and boscalid, a standardized laboratory bioassay is essential. The following protocol outlines a mycelial growth inhibition assay to determine the half-maximal effective concentration (EC₅₀), a key measure of a fungicide's potency.
Protocol: Fungicide Sensitivity Assay by Mycelial Growth Inhibition
Objective: To determine the EC₅₀ value of a fungicide against a specific fungal pathogen.
Materials:
Fungal isolate of interest (e.g., Botrytis cinerea).
Potato Dextrose Agar (PDA) or other suitable growth medium.
Fungicide Stock Solution: Prepare a 10,000 µg/mL stock solution of the fungicide in the chosen solvent.
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 1000, 100, 10, 1, 0.1, 0.01 µg/mL).
Media Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 10, 1, 0.1, 0.01, 0.001, 0.0001 µg/mL). Also, prepare a control plate with solvent only. Pour the amended media into petri dishes and allow them to solidify.
Inoculation: From the margin of an actively growing culture of the fungal isolate, take a 5 mm mycelial plug using the sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.
Incubation: Seal the plates and incubate them in the dark at the optimal temperature for the fungus (e.g., 20-22°C) for a period of 3-7 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.
Measurement: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug (5 mm) from each measurement and calculate the average colony diameter.
Data Analysis:
Calculate Percent Inhibition: For each concentration, calculate the percentage of mycelial growth inhibition relative to the solvent control using the formula:
% Inhibition = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] x 100
Determine EC₅₀: Plot the percent inhibition against the log-transformed fungicide concentrations. Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration of the fungicide that inhibits fungal growth by 50%.[15]
Caption: Workflow for a mycelial growth inhibition assay.
Conclusion and Strategic Outlook
Both boscalid and the class of pyrazinecarboxanilides are highly effective SDHI fungicides that operate through the same fundamental mechanism of inhibiting mitochondrial Complex II. Boscalid is a proven, broad-spectrum fungicide that has been a reliable tool for over two decades. Pyrazinecarboxanilides represent the continued evolution of SDHI chemistry, offering potent activity and potentially a different cross-resistance profile, which is invaluable for managing fungal populations that have developed resistance to older chemistries.
The choice between these fungicides depends on the target pathogen, the crop, and, most critically, the local resistance landscape. For sustainable disease control, it is imperative to follow resistance management guidelines set forth by organizations like the Fungicide Resistance Action Committee (FRAC). This includes rotating or mixing fungicides with different modes of action (i.e., different FRAC codes) to minimize selection pressure and prolong the effective lifespan of these essential agricultural tools.[2][17] Future research and development will undoubtedly focus on creating next-generation SDHIs with even greater potency, a broader spectrum, and the ability to overcome emerging resistance challenges.
References
Cultivar Magazine. (2025, June 30). Boscalida (Boscalid).
Unknown. (2024, November 22). Understanding the Uses of Boscalid Fungicide in Agriculture.
Food and Agricultural Materials Inspection Center. (2004, May 19). Evaluation Report BOSCALID.
Wikipedia. (n.d.). Boscalid.
AERU, University of Hertfordshire. (2026, February 24). Boscalid (Ref: BAS 510F).
Benchchem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
Sáenz, A. S., et al. (2021, September 21). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. MDPI.
Coromandel International Ltd. (2025, April 3). Global Product Strategy (GPS) Safety Summary BOSCALID TECHNICAL.
Stammler, G., et al. (2015). Studies on the biological performance of boscalid and its mode of action. Deutsche Phytomedizinische Gesellschaft e.V. Verlag.
Fernandez-Ortuno, D., et al. (2015). Resistance to Pyraclostrobin and Boscalid in Botrytis cinerea Isolates from Strawberry Fields in the Carolinas. Plant Disease.
U.S. Patent No. 5,223,526. (1993). Pyrazole carboxanilide fungicides and use. Google Patents.
Avenot, H. F., & Michailides, T. J. (2010). Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California. Plant Disease.
ResearchGate. (n.d.). Development of Boscalid Resistance in Botrytis cinerea and an Efficient Strategy for Resistance Management. Request PDF.
Yin, Y. N., et al. (2021, February 22). Development of Boscalid Resistance in Botrytis cinerea and an Efficient Strategy for Resistance Management. Plant Disease.
Rahman, M., et al. (2024, September 30). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. MDPI.
Deising, H. B., et al. (2008). Mechanisms and significance of fungicide resistance. PMC.
Brent, K. J., & Hollomon, D. W. (2007). FUNGICIDE RESISTANCE IN CROP PATHOGENS: HOW CAN IT BE MANAGED?. Fungicide Resistance Action Committee.
Leroux, P., et al. (2002, September 15). Mechanisms of resistance to fungicides in field strains of Botrytis cinerea. PubMed.
Liu, X. H., et al. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
Ishii, H. (2006). Impact of Fungicide Resistance in Plant Pathogens on Crop Disease Control and Agricultural Environment. Japan Agricultural Research Quarterly.
Kikutani, K., et al. (2020, July 22). Development of a novel fungicide, pyraziflumid. ResearchGate.
A Senior Application Scientist's Guide to Validating SDHI Target Binding of Novel Pyrazinecarboxanilides
In the landscape of agrochemical and pharmaceutical research, the discovery of novel bioactive molecules is a constant pursuit. Pyrazinecarboxanilides have recently emerged as a promising class of compounds, particularly...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of agrochemical and pharmaceutical research, the discovery of novel bioactive molecules is a constant pursuit. Pyrazinecarboxanilides have recently emerged as a promising class of compounds, particularly as inhibitors of Succinate Dehydrogenase (SDH), a critical enzyme in cellular respiration.[1][2][3] The validation of direct and specific binding to the SDH target is a crucial step in the development of these novel pyrazinecarboxanilides. This guide provides an in-depth comparison of key experimental methodologies to rigorously validate the target engagement of these compounds, offering insights honed from years of field experience in drug discovery and development.
The Central Role of Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane.[4][5][6][7] It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][5][6][7] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[4][5] Simultaneously, it feeds electrons into the electron transport chain, contributing to ATP production.[4][6] Due to its essential role in cellular energy metabolism, SDH is a well-established target for fungicides (SDHIs) and is being explored for therapeutic applications in diseases like cancer.[4][5][7]
The inhibitory action of SDHIs stems from their ability to block the ubiquinone (Coenzyme Q) binding site of the SDH complex, thereby halting electron transport and disrupting cellular respiration.[5][8] For a novel pyrazinecarboxanilide to be considered a true SDHI, it is imperative to demonstrate its direct interaction with the SDH enzyme.
A Multi-Faceted Approach to Target Validation
No single technique can provide a complete picture of a compound's interaction with its target. A robust validation strategy employs a combination of biochemical, biophysical, and cellular assays to build a comprehensive and irrefutable case for direct target binding. This guide will focus on a curated selection of powerful and widely accepted techniques.
dot
graph TD {
subgraph "Target Validation Workflow"
A[Biochemical Assays] --> B{Enzyme Inhibition Kinetics};
C[Biophysical Assays] --> D{Isothermal TitrationCalorimetry (ITC)};
C --> E{Surface PlasmonResonance (SPR)};
C --> F{X-ray Crystallography};
G[Cell-Based Assays] --> H{Cellular ThermalShift Assay (CETSA)};
end
B --> I((IC50, Ki));
D --> J((KD, ΔH, ΔS));
E --> K((KD, ka, kd));
F --> L((3D Structure ofProtein-Ligand Complex));
H --> M((Target Engagementin situ));
I --> N[Mechanism of Action];
J --> N;
K --> N;
L --> N;
M --> N;
}
end
Figure 1: A multi-pronged approach to validating SDHI target binding.
Biochemical Assays: Quantifying Enzyme Inhibition
The foundational step in characterizing a potential SDHI is to measure its effect on the catalytic activity of the enzyme.[9][10][11] Enzyme inhibition assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50).[10]
Experimental Protocol: Spectrophotometric Assay of SDH Activity
This protocol is adapted from methods that monitor the reduction of a chromogenic substrate.
Principle: The activity of SDH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) upon accepting electrons from the enzyme. The rate of this color change is proportional to the enzyme's activity.
Materials:
Purified SDH enzyme
Potassium phosphate buffer (pH 7.4)
Succinate (substrate)
DCPIP (electron acceptor)
Phenazine methosulfate (PMS; intermediate electron carrier)
Novel pyrazinecarboxanilide compounds and a known SDHI (e.g., boscalid) as a positive control.[12]
96-well microplate
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
Compound Preparation: Prepare a serial dilution of the novel pyrazinecarboxanilide and the control SDHI in an appropriate solvent (e.g., DMSO).
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, succinate, and DCPIP.
Inhibitor Incubation: Add the serially diluted compounds to the respective wells. Include a no-inhibitor control (solvent only).
Enzyme Addition: Initiate the reaction by adding the purified SDH enzyme to each well.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time at a controlled temperature.[11]
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Parameter
Description
Significance
IC50
The concentration of an inhibitor required to reduce the enzyme activity by 50%.
A primary measure of the inhibitor's potency.
Ki
The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Provides a more absolute measure of binding affinity than IC50.
Mechanism of Inhibition
Competitive, non-competitive, uncompetitive, or mixed.[13]
Elucidates how the inhibitor interacts with the enzyme and its substrate.
Biophysical Assays: Probing the Physical Interaction
While enzyme inhibition assays demonstrate a functional effect, they do not directly prove binding. Biophysical techniques are essential for confirming a direct physical interaction between the compound and the target protein.[14][15][16]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17][18][19][20] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[18][20]
dot
graph TD {
subgraph "Isothermal Titration Calorimetry (ITC) Workflow"
A[Prepare Protein (SDH) in Sample Cell] --> B[Prepare Ligand (Pyrazinecarboxanilide) in Syringe];
B --> C{Titrate Ligand into Sample Cell};
C --> D[Measure Heat Change per Injection];
D --> E[Integrate Heat Peaks];
E --> F[Plot Heat Change vs. Molar Ratio];
F --> G{Fit to Binding Model};
G --> H((KD, n, ΔH, ΔS));
end
}
end
Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol:
Sample Preparation: Dialyze the purified SDH and the pyrazinecarboxanilide into the same buffer to minimize buffer mismatch effects.
Instrument Setup: Load the SDH solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.[18]
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
Data Acquisition: The instrument records the heat released or absorbed after each injection.
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[20]
SPR is a label-free optical technique that monitors molecular interactions in real-time.[21][22][23][24][25] It provides valuable information on the kinetics of binding, including the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (KD).[21][22]
Experimental Protocol:
Chip Preparation: Immobilize the purified SDH onto the surface of an SPR sensor chip.
Analyte Injection: Flow a series of concentrations of the pyrazinecarboxanilide over the chip surface.
Signal Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.[22][24] This is recorded as a sensorgram.
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.
Technique
Key Outputs
Advantages
Considerations
ITC
KD, n, ΔH, ΔS
Label-free, in-solution, provides a complete thermodynamic profile.[18][20]
Requires relatively large amounts of pure protein.
SPR
KD, ka, kd
Real-time kinetics, high sensitivity, label-free.[21][22][23]
Protein immobilization can affect its conformation; mass transport limitations can be an issue.
Cellular Assays: Confirming Target Engagement in a Biological Context
Demonstrating that a compound binds to its purified target is essential, but it is equally important to confirm that this interaction occurs within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular setting.[26][27][28][29][30] The principle is based on the ligand-induced thermal stabilization of the target protein.[26][27][28][29] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Experimental Protocol:
Cell Treatment: Treat intact cells or cell lysates with the pyrazinecarboxanilide or a vehicle control.
Heat Challenge: Heat the treated samples across a range of temperatures.
Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
Protein Quantification: Quantify the amount of soluble SDH remaining at each temperature using a specific antibody via Western blotting or other quantitative protein detection methods.
Data Analysis: Plot the amount of soluble SDH against temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[28]
dot
graph TD {
subgraph "Cellular Thermal Shift Assay (CETSA) Workflow"
A[Treat Cells with Compound] --> B[Heat Challenge at Various Temperatures];
B --> C[Lyse Cells and Separate Soluble/Insoluble Fractions];
C --> D[Quantify Soluble Target Protein (SDH) via Western Blot];
D --> E[Plot Soluble Protein vs. Temperature];
E --> F{Observe Thermal Shift};
F --> G((Confirmation of Target Engagement));
end
}
end
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Structural Biology: Visualizing the Interaction
The definitive proof of target binding is to visualize the interaction at an atomic level.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, three-dimensional structure of the pyrazinecarboxanilide bound to the SDH enzyme.[31][32][33][34][35] This not only confirms binding but also reveals the precise binding mode, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.[31][32][33] This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Comparative Summary of Validation Techniques
Technique
Type of Information
Context
Throughput
Key Advantage
Enzyme Inhibition Assay
Functional (IC50, Ki)
In vitro (purified enzyme)
High
Directly measures the functional consequence of binding.
ITC
Thermodynamic (KD, n, ΔH, ΔS)
In vitro (purified components)
Low
Provides a complete thermodynamic signature of the interaction.[18][20]
SPR
Kinetic (KD, ka, kd)
In vitro (immobilized target)
Medium
Measures real-time binding and dissociation rates.[21][22][23]
CETSA
Target Engagement
In situ (cells/lysates)
Medium
Confirms target binding in a physiological environment.[26][27][28]
X-ray Crystallography
Structural (3D complex)
In vitro (crystals)
Low
Provides atomic-level detail of the binding interaction.[31][32][33]
Conclusion: An Integrated and Self-Validating Approach
The validation of SDHI target binding for novel pyrazinecarboxanilides requires a rigorous, multi-faceted approach. By integrating the functional data from enzyme inhibition assays, the quantitative binding and thermodynamic data from biophysical techniques like ITC and SPR, the in-cell confirmation from CETSA, and the ultimate structural proof from X-ray crystallography, researchers can build an unassailable case for the mechanism of action of their compounds. This integrated workflow not only validates the primary hypothesis but also provides deep insights that are critical for guiding the subsequent stages of drug discovery and development. Each method serves as a cross-validation for the others, creating a self-validating system that ensures scientific integrity and accelerates the journey from a promising lead compound to a potentially impactful new product.
References
Biophysical Screening for the Discovery of Small-Molecule Ligands. National Center for Biotechnology Information.[Link]
Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.[Link]
What are SDH2 inhibitors and how do they work? Patsnap Synapse.[Link]
X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.[Link]
How does SPR work in Drug Discovery? deNOVO Biolabs.[Link]
SPR applications in early drug discovery. Nicoya Lifesciences.[Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Tecan Journal.[Link]
Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. National Center for Biotechnology Information.[Link]
Studying protein-ligand interactions using X-ray crystallography. National Center for Biotechnology Information.[Link]
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.[Link]
Biophysical Assays. Charles River Laboratories.[Link]
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.[Link]
Protein Crystallization and X-Ray Crystallography Services. Charles River Laboratories.[Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.[Link]
Protein X-ray Crystallography and Drug Discovery. MDPI.[Link]
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications.[Link]
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI.[Link]
Synthesis and biological activity of a novel fungicide, pyraziflumid. National Center for Biotechnology Information.[Link]
546: Succinate dehydrogenase inactivation leads to cancer through hypoxic-like mechanisms. AOP-Wiki.[Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.[Link]
Biochemical Assays for Drug Discovery. AXXAM.[Link]
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications.[Link]
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.[Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. National Center for Biotechnology Information.[Link]
Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. MDPI.[Link]
Isothermal titration calorimetry in drug discovery. National Center for Biotechnology Information.[Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Center for Biotechnology Information.[Link]
Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information.[Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.[Link]
Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. ACS Publications.[Link]
Synthesis and biological activity of a novel fungicide, pyraziflumid. National Center for Biotechnology Information.[Link]
A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. APS Journals.[Link]
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. National Center for Biotechnology Information.[Link]
Development and validation of a highly sensitive method for the analysis of succinate dehydrogenase inhibitors (SDHIs) in plant-based food and beverages. ResearchGate.[Link]
Development of a novel fungicide, pyraziflumid. National Center for Biotechnology Information.[Link]
Identification of Putative SDHI Target Site Mutations in the SDHB, SDHC, and SDHD Subunits of the Grape Powdery Mildew Pathogen Erysiphe necator. National Center for Biotechnology Information.[Link]
A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici. National Center for Biotechnology Information.[Link]
Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. MDPI.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Agrochemical Drug Development Professionals
Discipline: Molecular Plant Pathology & Fungicide Resistance Management
Executive Summary
Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone in modern agricultural disease management. Classified under FRAC Code 7, these compounds inhibit fungal respiration by binding to the ubiquinone (UQ) pocket of mitochondrial Complex II[1]. While regulatory guidelines often group all SDHIs together for resistance management, molecular validation reveals a highly nuanced landscape.
As a Senior Application Scientist, I frequently encounter the misconception that target-site mutations confer uniform cross-resistance across all SDHI subclasses. This guide objectively compares the cross-resistance profile of pyrazinecarboxanilides (e.g., pyraziflumid) against other prominent SDHI alternatives—such as pyridine-carboxamides (boscalid) and pyridinyl-ethyl-benzamides (fluopyram). By analyzing structural causality and providing self-validating experimental protocols, this guide serves as a blueprint for developing next-generation agrochemicals and robust resistance monitoring programs.
Mechanistic Grounding: The Causality of Incomplete Cross-Resistance
The SDH target site is a heterotetramer, but the UQ-binding pocket is exclusively formed by the interfaces of the SdhB (iron-sulfur), SdhC, and SdhD (membrane anchor) subunits. The intrinsic activity of an SDHI is dictated by its topological affinity for this pocket.
Pyrazinecarboxanilides, such as pyraziflumid, possess a rigid core that forms specific hydrogen bonds within the SdhC and SdhD interfaces. When point mutations alter the steric bulk or charge of these residues (e.g., substituting Histidine for Arginine), the rigid pyrazinecarboxanilide molecule experiences steric hindrance, leading to resistance[2].
In contrast, alternatives like fluopyram feature a flexible pyridinyl-ethyl-benzamide linker. This flexibility allows the molecule to undergo conformational shifts, maintaining target affinity even when the pocket topology is altered by mutations like SdhB-H272R[3]. Understanding this structural causality is critical: cross-resistance is not an absolute class effect, but a function of specific ligand-receptor topological interactions.
Diagram 1: SDH complex subunits, common mutation hotspots, and their divergent impact on SDHI binding.
Comparative Efficacy and Cross-Resistance Profiles
To objectively evaluate pyraziflumid against its alternatives, we must look at the half-maximal effective concentration (EC50) shifts across diverse field isolates. The data below synthesizes recent validation studies on major agricultural pathogens: Alternaria alternata (Almond leaf spot), Botrytis cinerea (Gray mold), and Podosphaera xanthii (Powdery mildew)[2][3][4][5].
Table 1: EC50 Resistance Profiles Across SDHI Subgroups
Pathogen Species
Target Mutation
Pyraziflumid (Pyrazine-carboxamide)
Boscalid (Pyridine-carboxamide)
Fluopyram (Pyridinyl-ethyl-benzamide)
Pydiflumetofen (Pyrazole-carboxamide)
A. alternata
SdhC H134R
High Resistance
High Resistance
Sensitive
Sensitive
B. cinerea
SdhB H272R
Moderate Resistance
High Resistance
Sensitive
Sensitive
P. xanthii
SdhD S121P
High Resistance
High Resistance
Sensitive
Moderate Resistance
P. xanthii
SdhC A86V
Sensitive
High Resistance
High Resistance
Sensitive
Key Takeaway: Pyraziflumid exhibits strong positive cross-resistance with boscalid in isolates harboring SdhC H134R and SdhD S121P mutations[2][5]. However, the SdhC A86V mutation in P. xanthii presents a fascinating anomaly: it confers high resistance to both boscalid and fluopyram, yet remains highly sensitive to pyraziflumid[4][5]. This proves that pyrazinecarboxanilides can be strategically deployed in rotation programs where specific SdhC mutations dominate.
Standardized Validation Protocols
To ensure scientific integrity, resistance monitoring cannot rely on arbitrary discriminatory doses. The following protocols represent a self-validating system designed to correlate phenotypic sensitivity with genotypic alterations accurately.
Protocol 1: Phenotypic Validation via Spiral Gradient Dilution (SGD)
Causality of Choice: Traditional agar dilution requires discrete concentration steps, which can mask subtle EC50 shifts. The SGD method deposits a continuous, logarithmic concentration gradient of the fungicide across a single agar plate. This provides high-resolution EC50 data while minimizing media consumption.
Step-by-Step Methodology:
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.
Gradient Plating: Using an automated spiral plater, dispense the SDHI stock solution (e.g., Pyraziflumid at 10 mg/mL in DMSO) onto the rotating agar plate to create a radial concentration gradient (0.01 to 100 μg/mL).
Internal Control Validation: On every plate, include a solvent-only (DMSO) track to normalize baseline mycelial growth, ensuring the solvent itself is not inhibitory.
Inoculation: Streak standardized conidial suspensions (10⁵ spores/mL) of the field isolates radially from the center to the edge of the plate. Self-Validation: Always include a known wild-type (sensitive) reference isolate on the same plate to verify fungicide efficacy.
Incubation & Measurement: Incubate at 22°C for 72 hours. Measure the radial distance where mycelial growth ceases.
Data Conversion: Use the spiral plater's proprietary software to convert the radial distance of inhibition into an exact EC50 value.
Protocol 2: Genotypic Validation via TaqMan SNP Genotyping
Causality of Choice: End-point PCR followed by Sanger sequencing is too slow for high-throughput field monitoring. TaqMan assays utilize allele-specific fluorescent probes, allowing for real-time, multiplexed discrimination of single nucleotide polymorphisms (SNPs) with sensitivity down to <10 pg of DNA[3].
Step-by-Step Methodology:
DNA Extraction: Extract genomic DNA from 3-day-old mycelial cultures using a high-yield CTAB protocol. Quantify via fluorometry (e.g., Qubit) to ensure a standardized input of 5 ng/μL.
Primer/Probe Design: Design forward and reverse primers flanking the mutation hotspot (e.g., SdhB codon 272). Design two TaqMan probes:
Probe 1 (Wild-type): Labeled with FAM fluorophore (e.g., targeting Histidine).
Probe 2 (Mutant): Labeled with VIC fluorophore (e.g., targeting Arginine).
Reaction Assembly: In a 384-well plate, combine 5 μL TaqMan Genotyping Master Mix, 0.5 μL Primer/Probe mix, 2.5 μL nuclease-free water, and 2 μL template DNA.
Self-Validation Controls: Include No Template Controls (NTCs) to monitor for aerosol contamination, and synthetic gBlock fragments representing known mutant alleles to validate probe binding efficiency.
Thermocycling: Run on a real-time PCR system: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
Allelic Discrimination Analysis: Plot FAM vs. VIC fluorescence. Isolates clustering along the FAM axis are wild-type; the VIC axis indicates the mutant allele.
Diagram 2: Integrated phenotypic and genotypic workflow for self-validating SDHI resistance profiling.
Strategic Implications for Drug Development
The validation data clearly demonstrates that pyrazinecarboxanilides occupy a unique topological niche within the SDH complex. While they share cross-resistance liabilities with pyridine-carboxamides (boscalid) against certain SdhB and SdhD mutations, their sustained efficacy against specific SdhC mutants (like A86V) highlights an opportunity[4][5].
For drug development professionals, future iterations of pyrazinecarboxanilides should focus on incorporating flexible ether or alkyl linkers—similar to the design logic of fluopyram or pydiflumetofen. By reducing the steric rigidity of the pyrazine core, developers can maintain the high intrinsic fungicidal activity of the class while mitigating the impact of pocket-altering point mutations.
References
Modern Fungicides and Antifungal Compounds IX
CABI Digital Library
Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI)
Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California
PubMed (N
Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain
MDPI
Resistance to succinate dehydrogenase inhibitors in field isolates of Podosphaera xanthii on cucumber: Monitoring, cross-resistance patterns and molecular characterization
PubMed (N
Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Pyrazinecarboxanilides
Executive Summary & Scientific Context Pyrazinecarboxanilides represent a privileged class of heterocyclic compounds with profound applications in drug discovery, particularly exhibiting potent antimycobacterial (e.g., a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Pyrazinecarboxanilides represent a privileged class of heterocyclic compounds with profound applications in drug discovery, particularly exhibiting potent antimycobacterial (e.g., against Mycobacterium tuberculosis) and antifungal activities[1]. Historically, the synthesis of these derivatives—often via the aminodehalogenation coupling of 3-chloropyrazine-2-carboxamide with ring-substituted anilines—has relied on conventional thermal heating. However, this traditional approach is bottlenecked by prolonged reaction times, side-product formation, and poor yields[2].
As an Application Scientist, I strongly advocate for the transition to microwave-assisted organic synthesis (MAOS) for these specific scaffolds. This guide objectively compares both methodologies, providing mechanistic insights, quantitative data, and self-validating experimental protocols to help researchers optimize their synthetic workflows.
Mechanistic Causality: Dielectric vs. Conductive Heating
The fundamental difference between these two methods lies in their energy transfer mechanisms, which directly dictate the reaction kinetics and purity profiles.
Conventional Heating (Conductive): Relies on convection currents and the thermal conductivity of the reaction vessel. This creates a temperature gradient where the vessel walls are significantly hotter than the core reaction mixture. For the synthesis of pyrazinecarboxanilides, this prolonged thermal stress (often 20–24 hours) leads to the degradation of sensitive functional groups and promotes side reactions[2].
Microwave Heating (Dielectric): Utilizes electromagnetic irradiation to directly interact with molecular dipoles (like those in polar solvents such as methanol). As the dipoles rapidly align and realign with the oscillating microwave field, immense internal friction generates instantaneous, volumetric heating. This circumvents the activation energy barrier much faster, reducing the coupling time of electron-deficient aryl halides from 24 hours to merely 10–30 minutes[2].
Fig 1: Mechanistic differences between dielectric and conductive heating.
Quantitative Data Comparison
The data below summarizes the coupling reaction of 3-chloropyrazine-2-carboxamide with various ring-substituted anilines. The microwave approach not only accelerates the reaction but fundamentally shifts the yield profile[3].
Parameter
Conventional Thermal Synthesis
Microwave-Assisted Synthesis
Heating Mechanism
Conductive (Oil Bath)
Dielectric (Microwave Reactor)
Typical Solvent
Toluene (Low polarity, high BP)
Methanol (High polarity, high tan δ)
Reaction Temperature
110 °C (Reflux)
140 °C (Sealed Vessel Superheating)
Reaction Time
20 – 24 hours
10 – 30 minutes
Average Yield Range
0% – 56.1%
61.4% – 87.0%
Purity Profile
Moderate (Thermal degradation byproducts)
High (Clean conversion)
Energy Efficiency
Low (Continuous energy draw for 24h)
High (Short burst of 120W for 30m)
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step so researchers understand why a specific action is taken.
Objective: Synthesize N-(3-chlorophenyl)pyrazine-2-carboxamide via traditional reflux.
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-chloropyrazine-2-carboxamide and 1.2 mmol of 3-chloroaniline in 15 mL of anhydrous toluene. Causality: Toluene is chosen to allow a high reflux temperature (110 °C) without over-pressurizing standard glassware.
Catalyst Addition: Add an appropriate acid catalyst or base (e.g., pyridine) if required by the specific aniline's nucleophilicity.
Reflux: Equip the flask with a reflux condenser and heat in an oil bath at 110 °C for 24 hours. Causality: The extended time is necessary to overcome the high activation energy of the aminodehalogenation step under conductive heating[2].
In-Process Validation: After 12 and 24 hours, sample the mixture for TLC (Eluent: Hexane/Ethyl Acetate 1:1). The presence of the starting material (m/z 157) on LC-MS indicates incomplete conversion.
Workup: Cool to room temperature, evaporate the toluene under reduced pressure, and purify via flash chromatography. Yields typically plateau around 50% due to competing side reactions over the 24-hour period[3].
Objective: Synthesize N-(3-chlorophenyl)pyrazine-2-carboxamide using dielectric heating.
Reagent Preparation: In a 10 mL dedicated microwave vial, dissolve 1.0 mmol of 3-chloropyrazine-2-carboxamide and 1.2 mmol of 3-chloroaniline in 3 mL of methanol. Causality: Methanol is selected over toluene because its high dielectric loss tangent (tan δ = 0.659) makes it an excellent microwave absorber, allowing rapid superheating[4].
Sealing: Cap the vial with a Teflon septum and crimp securely. Causality: Sealing allows the solvent to be heated well above its boiling point (superheating to 140 °C), exponentially increasing the reaction rate according to the Arrhenius equation.
Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 140 °C, max power 120 W, and a hold time of 30 minutes[3].
In-Process Validation: The reactor's built-in IR sensor will validate the temperature. Post-reaction, perform LC-MS. The complete disappearance of the 3-chloropyrazine-2-carboxamide peak within 30 minutes serves as a self-validating endpoint[2].
Workup: Cool the vial rapidly using compressed air (built-in reactor feature). Concentrate the mixture and purify via recrystallization or flash chromatography. Yields are expected to exceed 80%[3].
Fig 2: Workflow comparison of microwave vs conventional synthesis.
Conclusion
For drug development professionals synthesizing pyrazinecarboxanilide libraries, microwave-assisted synthesis is not merely a convenience—it is a critical optimization tool. By transitioning from conductive to dielectric heating, laboratories can reduce reaction times by up to 98%, nearly double their yields, and significantly improve the purity profiles of their final active pharmaceutical ingredients (APIs).
References
[1] Title: Structure-lipophilicity relationships in series of phenolic moiety ring-substituted pyrazinecarboxanilides (JMMC 2007)
Source: Portico.org
URL: 1
[2] Title: Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines
Source: ResearchGate
URL: 2
[3] Title: Structural and Functional Significance of Pyrazinecarboxamide Derivatives
Source: EvitaChem
URL: 3
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for Pyrazinecarboxanilide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, pyrazinecarboxanilide derivatives have emerged as a promising scaffold, with demonstrated potential as e...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrazinecarboxanilide derivatives have emerged as a promising scaffold, with demonstrated potential as enzyme inhibitors and receptor modulators.[1][2] Computational molecular docking is an indispensable tool in the early-stage exploration of these compounds, offering a rapid and cost-effective method to predict how they might bind to a protein target.[3][4][5] However, an in silico prediction is merely a hypothesis. The critical transition from a promising computational hit to a viable lead candidate hinges on rigorous, multi-faceted validation.
The Docking Workflow: Establishing a Foundation for Validation
Before a prediction can be validated, the docking protocol itself must be sound. A typical molecular docking workflow serves as the foundation upon which all subsequent validation rests. Each step presents critical choices that influence the quality of the final prediction.
The process begins with the meticulous preparation of both the target protein and the pyrazinecarboxanilide ligands.[6][8] The three-dimensional protein structure, often sourced from the Protein Data Bank (PDB), must be carefully inspected for structural defects, and the protonation states of key residues in the binding site must be correctly assigned.[6] For the ligands, generating accurate 3D conformers is essential. The binding site, or the search space for the docking algorithm, is then defined, typically based on the location of a known co-crystallized ligand.[6] Finally, the docking program employs a search algorithm to generate numerous binding poses, which are then ranked by a scoring function to estimate their binding affinity.[3][4][9]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazinecarboxanilide
Disclaimer: No specific Safety Data Sheet (SDS) for Pyrazinecarboxanilide was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds,...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for Pyrazinecarboxanilide was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, primarily Pyrazinamide (Pyrazinecarboxamide). This information is intended to provide a robust starting point for safety protocols. However, it is imperative that a comprehensive, compound-specific risk assessment be conducted by your institution's Environmental Health and Safety (EHS) department before commencing any work with Pyrazinecarboxanilide.
Understanding the Risks: A Proactive Approach to Safety
Pyrazinecarboxanilide, and its structural analogs, present several potential hazards that necessitate a stringent personal protective equipment (PPE) protocol. Based on available data for similar compounds, researchers should anticipate that Pyrazinecarboxanilide may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2][3] Some related pyrazine compounds have been shown to be fatal if inhaled or in contact with the skin.[2] During combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be released.[4][5]
A foundational principle of laboratory safety is to always handle unknown substances with a high degree of caution. Therefore, the following PPE recommendations are based on a conservative assessment of the potential risks.
Core Personal Protective Equipment (PPE) for Pyrazinecarboxanilide
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum recommended PPE for various laboratory activities involving Pyrazinecarboxanilide.
Laboratory Task
Minimum Required PPE
Weighing and Aliquoting (Solid)
- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Chemical Goggles- N95 or higher-rated Dust Mask/Respirator
Solution Preparation
- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Goggles- Work within a certified chemical fume hood
In-process Sampling and Analysis
- Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields
Spill Cleanup
- Chemical-resistant Gloves (e.g., Butyl rubber)- Chemical-resistant Gown or Apron- Chemical Goggles and Face Shield- Air-Purifying Respirator (APR) with appropriate cartridges
Waste Disposal
- Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields
The "Why" Behind the "What": A Deeper Dive into PPE Selection
Understanding the rationale behind each piece of PPE empowers researchers to make informed decisions and cultivate a culture of safety.
Hand Protection: Nitrile gloves are a standard for general chemical handling. However, due to the potential for skin absorption and the high toxicity of some related compounds, double-gloving is a prudent measure, especially when handling the solid form or concentrated solutions. For extensive handling or in the event of a spill, more robust chemical-resistant gloves, such as butyl rubber, are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: A standard laboratory coat is sufficient for most routine procedures to protect against minor splashes and spills. For tasks with a higher risk of significant contamination, such as large-scale solution preparation or spill cleanup, a chemical-resistant gown or apron should be worn over the lab coat.[6]
Eye and Face Protection: Safety glasses with side shields offer baseline protection from projectiles. However, when handling liquids that may splash or solids that can become airborne, chemical goggles are essential to provide a complete seal around the eyes.[1][7] A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face during high-risk procedures.
Respiratory Protection: If Pyrazinecarboxanilide is a fine powder or if there is a risk of aerosol generation that cannot be controlled within a fume hood, respiratory protection is necessary. An N95 dust mask may be sufficient for weighing small quantities, but for larger amounts or in situations with poor ventilation, an air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates should be used.[4]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct use. The following workflow diagrams illustrate the proper sequence for putting on and taking off PPE to minimize cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence
Doffing PPE Workflow
Caption: PPE Doffing Sequence
Disposal Plan: A Critical Final Step
Proper disposal of contaminated PPE and chemical waste is paramount to prevent environmental contamination and accidental exposure.
Solid Waste: All solid waste contaminated with Pyrazinecarboxanilide, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[8]
Liquid Waste: All solutions containing Pyrazinecarboxanilide should be collected in a designated, sealed hazardous waste container. Never dispose of this chemical down the drain.[9]
Empty Containers: "Empty" containers may still contain residual amounts of the chemical. Triple-rinse containers with a suitable solvent, and collect the rinsate as hazardous liquid waste.[10] Once decontaminated, the container can be disposed of according to your institution's guidelines, which may include recycling or disposal as non-hazardous waste.[11]
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid hazardous waste.[9]
Always consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[4][7] Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Always have the Safety Data Sheet (or the SDS of a close analog) available for emergency responders.
References
Thermo Fisher Scientific. (2011). Safety Data Sheet: Pyrazine-2-carbonitrile. Retrieved from [Link]
University of Massachusetts Amherst. (n.d.). Checklist Pesticide Storage, Handling and Disposal. Retrieved from [Link]
PennState Extension. (n.d.). Burning Empty Pesticide Containers. Retrieved from [Link]
Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
PureWay. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved from [Link]